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  • Product: Dicalcium ethylenediaminetetraacetate
  • CAS: 19709-85-4

Core Science & Biosynthesis

Foundational

Dicalcium Ethylenediaminetetraacetate (CaNa₂EDTA): Mechanism of Action, Displacement Kinetics, and Clinical Protocols

Abstract Dicalcium ethylenediaminetetraacetate, commonly referred to as Edetate Calcium Disodium (CaNa₂EDTA), is a foundational polyaminocarboxylic acid chelating agent utilized primarily in the management of severe heav...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Dicalcium ethylenediaminetetraacetate, commonly referred to as Edetate Calcium Disodium (CaNa₂EDTA), is a foundational polyaminocarboxylic acid chelating agent utilized primarily in the management of severe heavy metal toxicosis, particularly lead (Pb) poisoning[1][2]. This technical whitepaper provides an in-depth analysis of its thermodynamic mechanism of action, pharmacokinetic profile, and the causal logic behind clinical and experimental protocols. Designed for drug development professionals and toxicologists, this guide synthesizes chemical displacement kinetics with field-proven methodologies to establish a comprehensive understanding of CaNa₂EDTA-mediated decorporation.

Chemical Architecture and Thermodynamic Basis of Chelation

At its core, EDTA is a hexadentate ligand, meaning it utilizes six binding sites (two amines and four carboxyl groups) to encapsulate a central metal cation, forming a highly stable, octahedral ring-structured complex[1]. The term "chelate" originates from the Greek word chele (claw), accurately describing how the EDTA molecule tightly grasps the target metal[1].

The fundamental driving force behind CaNa₂EDTA's efficacy is the thermodynamic stability constant (Log K) . When multiple metal ions are present in a biological environment, EDTA will preferentially complex with the metal exhibiting the highest stability constant[3].

Table 1: Thermodynamic Stability Constants (Log K) of EDTA-Metal Complexes

Data synthesized from established toxicological and chemical reference standards[3][4].

Metal CationStability Constant (Log K)Clinical Significance in CaNa₂EDTA Therapy
Fe³⁺ (Iron)25.1High affinity, but heavily bound to endogenous proteins (e.g., ferritin); rarely mobilized by EDTA.
Hg²⁺ (Mercury)21.8High affinity, but unavailable for chelation in vivo due to tight binding to tissue sulfhydryl ligands[5].
Cu²⁺ (Copper)18.4 - 18.8Can be mobilized, potentially leading to mild copper depletion during prolonged therapy[4][6].
Pb²⁺ (Lead)18.5Primary target. Readily displaces calcium to form a stable, soluble complex[1].
Zn²⁺ (Zinc)16.1 - 16.5Highly mobilized. Zinc depletion is a primary side effect requiring monitoring[3][4].
Ca²⁺ (Calcium)10.6Baseline ligand. Low affinity allows displacement by toxic heavy metals.
Mg²⁺ (Magnesium)8.7Lower affinity than calcium; not significantly chelated by CaNa₂EDTA.

Mechanism of Action: The Calcium Displacement Paradigm

The critical distinction in heavy metal chelation therapy is the use of the calcium salt of EDTA (CaNa₂EDTA) rather than the non-calcium formulation (Na₂EDTA). If Na₂EDTA is administered, it will aggressively bind to serum calcium (Log K 10.6), precipitating fatal hypocalcemia[7][8].

By administering CaNa₂EDTA, the chelator is already saturated with calcium. When this molecule circulates in the bloodstream and encounters a heavy metal with a higher Log K—such as Lead (Pb²⁺, Log K 18.5)—a ligand exchange reaction occurs[1][3]. The lead ion displaces the calcium ion, taking its place within the hexadentate claw to form Pb-EDTA[1]. The displaced calcium is safely absorbed into the body's endogenous calcium pool, preventing hypocalcemia[2]. The resulting Pb-EDTA complex is highly water-soluble and is subsequently filtered by the kidneys for urinary excretion[7][9].

ChelationPathway CaEDTA CaNa2EDTA (Administered IV/IM) Displacement Ligand Exchange / Displacement (Extracellular Fluid) CaEDTA->Displacement Pb Target Metal (e.g., Pb2+) (High Log K: 18.5) Pb->Displacement PbEDTA Pb-EDTA Complex (Water Soluble) Displacement->PbEDTA High Affinity CaRelease Ca2+ Released (Prevents Hypocalcemia) Displacement->CaRelease Displaced Excretion Glomerular Filtration (Renal Excretion) PbEDTA->Excretion

CaNa2EDTA ligand exchange mechanism and subsequent renal excretion pathway.

Pharmacokinetics and Systemic Mobilization

Understanding the pharmacokinetics of CaNa₂EDTA is vital for designing effective experimental assays and clinical dosing regimens. The molecule is highly polar and hydrophilic, dictating its behavior in vivo.

Table 2: Pharmacokinetic Profile of CaNa₂EDTA
ParameterCharacteristicCausality / Clinical Implication
Absorption < 5% Oral; > 95% IV/IM[3][4]High polarity prevents GI absorption. Must be administered parenterally[4][7].
Distribution Extracellular fluid onlyDoes not cross the blood-brain barrier (BBB). For lead encephalopathy, it must be co-administered with Dimercaprol (BAL), which crosses the BBB to mobilize brain lead into the blood[1][10].
Metabolism Unchanged[3]The stable complex resists enzymatic degradation, ensuring the toxic metal is not re-released systemically.
Excretion Renal (Glomerular Filtration)[9]>50% excreted within 1 hour; 95% within 24 hours[4]. Requires adequate urine flow to prevent nephrotoxicity[5][7].

The Rebound Effect: CaNa₂EDTA primarily chelates lead from the blood and extracellular fluid. Because bone acts as the primary depot for lead, blood lead levels will drop rapidly during infusion. However, once chelation is stopped, lead redistributes from bone and soft tissues back into the blood, necessitating multiple cycles of therapy[1].

Experimental Methodologies & Self-Validating Protocols

To evaluate the efficacy of CaNa₂EDTA in mobilizing heavy metals, researchers utilize standardized in vivo mobilization assays. As a Senior Application Scientist, it is critical to implement protocols that are self-validating—meaning the assay design inherently controls for metabolic variables.

Protocol: In Vivo Lead Mobilization and Efficacy Assay

This protocol is utilized to determine the total body burden of lead and validate the chelating efficacy of a specific CaNa₂EDTA formulation[7].

Objective: Quantify the ratio of mobilized lead to administered chelator over a 24-hour metabolic window.

Step-by-Step Methodology:

  • Hydration & Baseline Verification: Ensure the subject (animal model or human patient) is adequately hydrated to establish baseline urine flow[7]. Causality: CaNa₂EDTA is excreted exclusively via the kidneys. Anuria or oliguria will cause the Pb-EDTA complex to accumulate in the proximal tubules, leading to hydropic degeneration and fatal nephrotoxicity[5][8].

  • Environmental Isolation: Place the subject in a trace-metal-free metabolic cage to prevent exogenous lead or zinc contamination during the collection period.

  • Chelator Administration: Administer CaNa₂EDTA at a dose of 500 mg/m² intravenously over 1 hour, diluted in 250 mL of 5% Dextrose or 0.9% NaCl[7]. Causality: Rapid IV push is strictly avoided as it can cause transient, lethal increases in intracranial pressure, particularly in subjects with underlying encephalopathy[5][7].

  • 24-Hour Exudate Collection: Collect all urine output for exactly 24 hours post-infusion[7]. Causality: Pharmacokinetic data dictates that 95% of the administered dose is excreted within 24 hours[4]. Truncating this window yields false-negative mobilization rates.

  • ICP-MS Quantification: Analyze the 24-hour urine pool using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify total micrograms (mcg) of Lead and Zinc.

  • Efficacy Calculation: Calculate the mobilization ratio.

    • Formula:Ratio = (mcg of Pb excreted in 24h) / (mg of CaNa₂EDTA administered)

    • Validation: A ratio > 1.0 confirms a positive mobilization test, indicating a significant depot store of lead successfully accessed by the chelator[7].

Workflow Step1 1. Baseline & Hydration Establish Urine Flow Step2 2. CaNa2EDTA Infusion (500 mg/m2 IV over 1h) Step1->Step2 Step3 3. Metabolic Isolation 24h Continuous Urine Collection Step2->Step3 Step4 4. ICP-MS Quantification Measure Excreted Pb & Zn Step3->Step4 Step5 5. Efficacy Calculation Ratio: mcg Pb / mg EDTA Step4->Step5

Standardized in vivo workflow for quantifying CaNa2EDTA lead mobilization efficacy.

Toxicological Considerations & Safety Parameters

While highly effective, CaNa₂EDTA therapy requires stringent toxicological oversight:

  • Essential Mineral Depletion: Because the stability constant of Zinc (16.5) is higher than Calcium (10.6), CaNa₂EDTA will inadvertently chelate and excrete systemic zinc[3]. Studies indicate a 10-fold increase in urinary zinc excretion during therapy[4]. Prolonged administration without zinc supplementation can lead to severe metalloenzyme dysfunction[11].

  • Nephrotoxicity: The Pb-EDTA complex is filtered through the glomerulus but can dissociate slightly in the acidic environment of the proximal tubule. This exposes the renal epithelium to free lead, causing proximal tubule hydropic degeneration[5]. Therapy is therefore limited to 5-day continuous cycles, followed by a mandatory 2-to-4 day rest period to allow renal tissue recovery[8][12].

References

  • Patsnap Synapse. What is the mechanism of Edetate Calcium Disodium? Available at: [Link]

  • Goldfrank's Toxicologic Emergencies, 11e. Edetate Calcium Disodium (CaNa2Edta): Mechanism of Action. Available at: [Link]

  • Apollo Hospitals. Edetate Calcium Disodium. Available at:[Link]

  • PDR.Net. Calcium Disodium Versenate - Drug Summary. Available at:[Link]

  • Wikipedia. Sodium calcium edetate. Available at:[Link]

  • Ovid. CALCIUM EDTA (EDETATE CALCIUM DISODIUM). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). edetate calcium disodium injection Prescribing Information. Available at: [Link]

  • Urban IV. EDTA Chelation Therapy. Available at:[Link]

  • Rising Pharmaceuticals. Rising Pharmaceuticals Launches Edetate Calcium Disodium Injection. Available at:[Link]

  • Oxford Academic. Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion. Available at: [Link]

  • Drugs.com. Edetate Calcium Disodium Dosage Guide. Available at:[Link]

  • AAP Publications. Edetate CALCIUM Disodium | Drug Lookup | Pediatric Care Online. Available at:[Link]

  • AVMA Journals. Effects of calcium disodium EDTA and meso-2,3-dimercaptosuccinic acid on tissue concentrations of lead. Available at: [Link]

  • Environmental Protection Agency (EPA). Tolerance Reassessment of Ethylenediaminetetraacetic Acid (EDTA). Available at: [Link]

  • Cigna Healthcare. Dimercaprol and Edetate Calcium Disodium. Available at: [Link]

  • National Institutes of Health (NIH) PMC. Development and Optimization of Gastro-Retentive Controlled-Release Tablet of Calcium-Disodium Edentate. Available at: [Link]

  • ResearchGate. Effect of Chelation with Calcium Disodium EDTA on Haemato-biochemical and Trace Mineral Profile. Available at:[Link]

  • World Health Organization (WHO). Edetic acid (EDTA) in Drinking-water. Available at: [Link]

Sources

Exploratory

Dicalcium Ethylenediaminetetraacetate (CaNa₂EDTA): A Technical Whitepaper on Chelation Dynamics and Clinical Protocols

Executive Summary Dicalcium ethylenediaminetetraacetate, commonly referred to as Edetate Calcium Disodium (CaNa₂EDTA), is a highly polar polyaminocarboxylic acid derivative utilized primarily as a heavy metal chelating a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dicalcium ethylenediaminetetraacetate, commonly referred to as Edetate Calcium Disodium (CaNa₂EDTA), is a highly polar polyaminocarboxylic acid derivative utilized primarily as a heavy metal chelating agent. As application scientists and drug development professionals, we must distinguish CaNa₂EDTA from its non-calciated counterpart, Disodium EDTA (Na₂EDTA). The administration of Na₂EDTA for heavy metal toxicity is strictly contraindicated, as it rapidly chelates endogenous serum calcium, leading to fatal hypocalcemia 1[1]. By pre-loading the EDTA molecule with calcium, CaNa₂EDTA ensures that only metals with a higher thermodynamic binding affinity than calcium can displace it, creating a targeted, self-regulating mechanism for the mobilization and excretion of toxic heavy metals like lead (Pb²⁺)2[2].

Thermodynamic Principles of Chelation

The efficacy of CaNa₂EDTA is governed by the law of mass action and thermodynamic stability constants (Log K). EDTA acts as a hexadentate ligand, enveloping metal cations within an octahedral ring structure via its two amine nitrogens and four carboxylate oxygens 3[3].

For a target metal to be successfully chelated by CaNa₂EDTA, its Log K value must significantly exceed that of calcium (Log K = 10.6). When CaNa₂EDTA encounters Pb²⁺ (Log K = 18.5), the thermodynamic drive heavily favors the displacement of the calcium ion, capturing the lead to form a stable, water-soluble Pb-EDTA complex 4[4].

Table 1: Thermodynamic Stability Constants (Log K) of EDTA-Metal Complexes
Metal IonLog K ValueClinical & Experimental Implication
Iron (Fe³⁺) 25.1Highest affinity, but endogenous Fe is tightly bound to physiological proteins (ferritin).
Mercury (Hg²⁺) 21.8High affinity, but other chelators (e.g., Dimercaprol) are preferred clinically.
Lead (Pb²⁺) 18.5Primary target; rapidly displaces calcium from CaNa₂EDTA for renal clearance.
Zinc (Zn²⁺) 16.5Subject to significant collateral depletion (up to 10-fold increase in urinary excretion).
Calcium (Ca²⁺) 10.6Baseline ligand; easily displaced by heavy metals, preventing iatrogenic hypocalcemia.
Magnesium (Mg²⁺) 8.7Low affinity; largely unaffected by CaNa₂EDTA administration.

Data synthesized from WHO and UrbanIV stability constant reports 4[4], 5[5].

Mechanism CaEDTA CaNa₂EDTA (Extracellular Fluid) Exchange Thermodynamic Exchange (Law of Mass Action) CaEDTA->Exchange BloodPb Endogenous Pb²⁺ (Target Toxin) BloodPb->Exchange PbEDTA Pb-EDTA Complex (Stable & Polar) Exchange->PbEDTA Ca²⁺ Displaced Excretion Renal Excretion (Urine) PbEDTA->Excretion GFR Dependent

Fig 1. Thermodynamic displacement mechanism of CaNa2EDTA chelating lead for renal excretion.

Pharmacokinetics & Pharmacodynamics (PK/PD)

Understanding the PK/PD profile of CaNa₂EDTA is critical for explaining the causality behind its strict dosing regimens. The molecule is highly polar, meaning it cannot easily cross lipid bilayers. Consequently, it is distributed almost exclusively within the extracellular fluid (ECF) compartment and does not cross the blood-brain barrier (BBB) 6[6].

Table 2: Pharmacokinetic Profile of CaNa₂EDTA
ParameterValueMechanistic Rationale
Bioavailability < 5% (Oral), 100% (IV/IM)High polarity requires parenteral administration for systemic efficacy.
Volume of Distribution 0.05 – 0.23 L/kgConfined to the ECF; relies on concentration gradients to pull Pb²⁺ from bone.
Half-Life (t½) 20 – 60 minutesRapid renal clearance necessitates continuous or divided slow infusions.
Metabolism NoneExcreted entirely unchanged or as a metal-chelate complex.
Excretion Renal (50% within 1 hour)Glomerular filtration is the sole elimination pathway; requires adequate GFR.

Data sourced from clinical pharmacokinetic monographs 7[7], 8[8].

Experimental & Clinical Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. Below are two field-proven workflows: one for clinical intervention and one for analytical quantification.

Protocol 1: Clinical Chelation for Severe Lead Poisoning (Self-Validating Clinical Loop)

For patients with severe lead poisoning (Blood Lead Level > 70 µg/dL) or signs of encephalopathy, CaNa₂EDTA cannot be used as a monotherapy. Because it mobilizes lead from bone into the ECF but cannot cross the BBB, administering CaNa₂EDTA alone can cause a fatal redistribution of lead into the brain 1[1].

Step-by-Step Methodology:

  • Baseline Assessment: Confirm BLL > 70 µg/dL and establish baseline Blood Urea Nitrogen (BUN) and serum creatinine. Validation: If anuria is present, the protocol is contraindicated, as the Pb-EDTA complex cannot be cleared 8[8].

  • Dimercaprol (BAL) Administration: Administer BAL (4 mg/kg IM). Causality: BAL is lipophilic and crosses the BBB. It binds free lead in the brain, preventing the redistribution toxicity caused by EDTA.

  • Incubation Period: Wait exactly 4 hours.

  • CaNa₂EDTA Infusion: Administer CaNa₂EDTA (1000–1500 mg/m²/day) via slow, continuous IV infusion over 8–12 hours for 5 days 7[7]. Causality: Rapid infusion spikes the concentration of the Pb-EDTA complex in the renal tubules, leading to dissociation and acute tubular necrosis. Slow infusion maintains safe clearance rates.

  • Continuous Validation: Monitor daily urinalysis and creatinine. If creatinine rises, GFR is failing, and the infusion must be halted immediately.

Workflow Diagnose Severe Lead Toxicity (BLL > 70 µg/dL) BAL 1. Administer BAL (IM) (Crosses BBB) Diagnose->BAL Wait 2. Incubate 4 Hours (Binds Brain Pb²⁺) BAL->Wait CaEDTA 3. Administer CaNa₂EDTA (Slow IV Infusion) Wait->CaEDTA Prevents Encephalopathy Monitor 4. Monitor GFR & Urine (Validates Clearance) CaEDTA->Monitor Prevents Nephrotoxicity

Fig 2. Clinical chelation workflow for severe lead poisoning with encephalopathy mitigation.

Protocol 2: Analytical Quantification of Urinary Pb-EDTA via ICP-MS (Self-Validating Analytical Loop)

For researchers quantifying chelation efficacy, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard.

Step-by-Step Methodology:

  • Sample Preparation: Collect 24-hour urine post-infusion. Acidify a 1 mL aliquot with 2% trace-metal grade Nitric Acid (HNO₃) to ensure all metal-EDTA complexes remain in solution.

  • Internal Standard Addition (The Validation Step): Spike the sample with 10 ppb of Bismuth (²⁰⁹Bi) or Iridium (¹⁹³Ir). Causality: Urine contains high organic carbon from the EDTA itself, which can suppress ionization in the argon plasma. If the recovery of the internal standard drops below 80%, it flags matrix suppression, invalidating the run and mandating further sample dilution.

  • Calibration: Generate a 5-point calibration curve using certified Pb standards (0.1 to 100 ppb).

  • Data Acquisition: Analyze via ICP-MS monitoring the ²⁰⁸Pb isotope. Correct the final Pb concentration against the internal standard recovery to yield the absolute mobilized lead mass.

Safety, Toxicity, and Trace Mineral Depletion

While highly effective, CaNa₂EDTA therapy is not without collateral biological impact.

Nephrotoxicity: The primary dose-limiting toxicity is acute tubular necrosis. This occurs because the Pb-EDTA complex, while stable in plasma, can partially dissociate in the acidic environment of the proximal tubule if the transit time is prolonged (e.g., during dehydration or low GFR) 8[8].

Trace Mineral Depletion: Because the Log K of Zinc (16.5) is higher than Calcium (10.6), CaNa₂EDTA acts as a potent zinc chelator. Clinical studies indicate up to a 10-fold increase in urinary zinc excretion during continuous IV administration 5[5]. Consequently, post-chelation trace mineral supplementation is a mandatory phase of the recovery workflow.

References

  • Goldfrank's Toxicologic Emergencies, 11e. "Edetate Calcium Disodium (CaNa2Edta): Mechanism of Action." McGraw-Hill Education.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4uh2q4Ii_UF_h3-bbTezq_66rzCtPSS6H81a_O_q8DAaqe9mrBsrkVmChg1Ipey6jOJRNUvXvpZjmYId__tmrPklPnCpQiUQqB04-sIP-KvNFQqhYetTX3w6p3K6cLcbVkjbCiHWX9gm7btCIF-ngpc56vOLN2quM7dIEybcm4sogJVPRNCO7QznRkvI=]
  • Patsnap Synapse. "What is the mechanism of Edetate Calcium Disodium?"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOB9dSPm4XnHt_aW-l_ASH6fSu0Y85eFE_ox2XJCkZELwDmKvOivL7_zyIa2eCP53tqyH1hrggxU8N1LGYs_4b7hQsJPuNEkQXEku-XQvCtAcqxOBGDxWBtMBTnBnDfKML4B7PARJG3XaFhcQ1R3gsO0L263dDDZDDz-wA7YoFeVP0cQN6jnsIPbPIpJ--TNI=]
  • WikEM. "Calcium disodium EDTA."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3rn_VGauPIdFhIwYlyObqBugnMqfTKLm4vVNf4fP8edToId7haQZ3q5U2UT2TRn3_mHbEY2nh0sk5xSyQqg3l4iYrxmWRXaMQNw82jH4YLQaWqMM2mFXby9YjYwM8A1Ig_vwsTbBh]
  • Drugs.com. "Edetate Calcium Disodium Monograph for Professionals."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI9EDuA9fMXO_eGbcahqWeKsuDlPcsQicZ5ttPUrNJHukwFJJSA9OVTlYh6CblubS8CvB2ywmXUaakR0QeCeyzhK3AzoxWASAKWTpW6FI9pIlrxFjQVlYtsbNgicQFU_ovRkLDa9DlHfKcKhyofdPvA9y_iszavzc=]
  • ResearchGate. "A comparison of sodium calcium edetate and succimer (DMSA) in the treatment of inorganic lead poisoning."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAQGrcgM35kSCpk7mNjTFzDUvWGqRJlF5XbE6fXFr0uWzn7hKTdYpMapxKEQ_fdk_D5c8I9_2TB8mwqC78VLJwF6kLr3_svoW-XO6L60DYG1cTFcXYYNhStobUr3fMg7TyKHWBtgw4MWGrFT9scJgmhIuwmC-H3dwHHavGEi-QiOAxWQr-jtiFJY80lMcJs4IBhg-v37KktZtxNVVv5f4dcn1YGdyMELR5GlbJKeKavCXqZ_ZpXZJyoEy0FlE8CCLIqn_2elgDtsk45kA3l4PYoguSjw4sOOq5bKvm4sbHM6enWJiWkncdBgghOb7-gg-LVv-MH7l7fjGxC_vhHdSMF6FGkrpd3TxxinmnfXy_TwOsLoFn4ISyaOJJx_fw]
  • AccessMedicine. "EDTA, CALCIUM (CALCIUM DISODIUM EDTA)." Poisoning & Drug Overdose, 8e.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsrMfymFUzPcvehhMp8VdHdFEoOC4XznFjgJjXk0Ul-ZnYvp797ouRSBc5VgJR5KjzNJBlmlvL94J3x_rQ66m4sMFRkDZpB-p5omxTpFfogrnomqOFTHxRCQ9Ku7XpS80zM9sxj6uso2d_si7QCav6IgPas1ispdQ88P6h-711CwQ6NTWvMGJCzIHA9P5kPPU=]
  • UrbanIV. "EDTA Chelation Therapy: Stability Constants."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQQPSnh5UsamP9UAns2i5NJAhzDmBPyKcCGU62BHDtv9HGjVSIMi-RCHkEplG_40Mkkagy5MgKRmNJwY0EWMbc5R8vVEa9jWwik98Jhtc0Uahuc0QIcDc_pki91xPDMBvbYRDU_Iw=]
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Sources

Foundational

Spectroscopic Analysis of Dicalcium Ethylenediaminetetraacetate: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Molecular Architecture, Spectroscopic Causality, and Self-Validating Analytical Protocols Introduction & Molecular Architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Molecular Architecture, Spectroscopic Causality, and Self-Validating Analytical Protocols

Introduction & Molecular Architecture

Dicalcium ethylenediaminetetraacetate (Ca₂EDTA) is a critical coordination complex utilized extensively in pharmaceutical formulations, chelation therapy, and agricultural micronutrient delivery. Structurally, the molecule consists of a hexadentate [Ca(EDTA)]²⁻ chelate paired with a secondary Ca²⁺ counterion.

For drug development professionals and analytical chemists, the precise spectroscopic characterization of this complex is paramount to ensure batch-to-batch consistency and stability. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic analysis of Ca₂EDTA, detailing the underlying physical chemistry that governs its analytical signatures.

The Causality of Chelation

When free EDTA binds to the central Ca²⁺ ion, it envelops the metal using two nitrogen and four oxygen donor atoms. This "conformational lock" restricts the rotational freedom of the ethylenediamine backbone and the acetate arms. This rigidification and the resulting changes in electron density distribution are the primary causal factors for the spectroscopic shifts observed during analysis.

Spectroscopic Modalities & Causal Mechanisms

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Mechanism: Free EDTA in solution exhibits rapid conformational exchange, resulting in time-averaged, sharp NMR signals. Upon chelation with Ca²⁺, the ligand is locked into a rigid conformation. This loss of magnetic equivalence causes the ethylene backbone protons to shift and split into complex multiplets (or broadened singlets, depending on the exchange regime). Furthermore, the acetate protons often appear as an AB quartet because the protons become diastereotopic in the rigid complex.

As demonstrated in the 1 study, the signals corresponding to protons of the free and Ca²⁺-complexed forms of EDTA are highly pH-dependent, necessitating strict pH control during analysis to ensure the complex remains intact[1].

Fourier-Transform Infrared (FTIR) Spectroscopy

The Mechanism: The vibrational frequency of the carboxylate group (COO⁻) is highly sensitive to its coordination environment. Free, protonated carboxyl groups exhibit a C=O stretch around 1690 cm⁻¹. In the Ca²⁺ complex, the bonding is predominantly ionic. The asymmetric stretching vibration (ν_as) shifts to the 1590–1645 cm⁻¹ region, while the symmetric stretch (ν_s) appears around 1377–1400 cm⁻¹[2].

The magnitude of the separation between these bands (Δν = ν_as - ν_s) is a diagnostic indicator of the coordination mode. For Ca₂EDTA, the large Δν indicates a highly ionic interaction, distinguishing it from transition metal complexes which exhibit more covalent character[3].

UV-Visible Spectrophotometry & Complexation Assays

The Mechanism: Because the Ca²⁺ ion has a noble-gas electron configuration ([Ar]) and EDTA lacks extended π-conjugation, the Ca₂EDTA complex does not exhibit d-d transitions or strong charge-transfer bands in the visible spectrum. Consequently, direct UV-Vis analysis is limited. To overcome this, researchers employ competitive binding assays using metallochromic indicators to indirectly measure the concentration of free Ca²⁺. As detailed in the 4 study, this indirect spectrophotometric method allows for the rapid evaluation of Ca²⁺ affinity and the calculation of thermodynamic formation constants[4].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your analytical pipeline, the following protocols are designed as self-validating systems. Every step includes a causal justification to prevent systemic errors.

Protocol A: NMR Structural Validation

Objective: To validate the chelation state and structural rigidity of the Ca₂EDTA complex.

  • Sample Preparation: Dissolve 10 mg of dicalcium EDTA in 0.6 mL of D₂O (99.9% isotopic purity). Causality: D₂O eliminates the massive H₂O solvent peak which would obscure the ethylene backbone signals.

  • pD Adjustment: Adjust the solution to pD 7.5–8.0 using dilute NaOD/DCl. Causality: Protonation of the carboxylate arms outcompetes Ca²⁺ binding at low pH; maintaining a slightly alkaline pD ensures complete deprotonation and stabilization of the [Ca(EDTA)]²⁻ complex.

  • Internal Referencing: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to set the chemical shift reference at 0.0 ppm.

  • Acquisition: Acquire ¹H NMR spectra at 298 K using a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence with a 30° flip angle and a relaxation delay (d1) of 2 seconds to ensure quantitative integration.

  • Self-Validation Step: Run a parallel sample of uncomplexed disodium EDTA. The shift of the ethylene backbone protons from a sharp singlet to a complex multiplet confirms successful Ca²⁺ coordination.

Protocol B: ATR-FTIR Coordination Analysis

Objective: To ascertain the coordination mode (ionic vs. covalent) of the carboxylate arms.

  • Background Acquisition: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Causality: This compensates for atmospheric CO₂ and ambient humidity, which can confound the ν_as(COO⁻) analysis.

  • Sample Application: Place 2–3 mg of solid dicalcium EDTA powder directly onto the ATR crystal. Apply consistent pressure using the anvil. Causality: The ATR mode prevents the need for KBr pellet pressing, which can induce mechanochemical changes or introduce hygroscopic moisture.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Self-Validation Step: Calculate the Δν (ν_as - ν_s) separation. A Δν of >200 cm⁻¹ validates the predominantly ionic nature of the Ca–O bonds.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data, providing a benchmark for quality control and structural verification.

Table 1: Diagnostic ¹H NMR Chemical Shifts (D₂O, pD 8.0)

Proton EnvironmentFree EDTA (ppm)Ca₂EDTA Complex (ppm)Multiplicity in ComplexCausal Factor
Ethylene Backbone (N-CH₂-CH₂-N)~3.20~2.65 - 2.80Multiplet / BroadenedLoss of magnetic equivalence due to rigidification
Acetate Arms (N-CH₂-COO)~3.60~3.10 - 3.30AB Quartet / BroadenedProtons become diastereotopic upon chelation

Table 2: Diagnostic FTIR Vibrational Frequencies

Vibrational ModeFree EDTA (H₄EDTA) (cm⁻¹)Ca₂EDTA Complex (cm⁻¹)Causal Interpretation
ν_as(COO⁻) / ν(C=O)~1690 (C=O stretch)1590 - 1645Deprotonation & ionic coordination to Ca²⁺
ν_s(COO⁻)~14001377 - 1400Symmetric stretch of coordinated carboxylate
ν(C-N)~1100~1090 - 1110Backbone rigidification

Analytical Workflow Visualization

G cluster_NMR NMR Spectroscopic Workflow cluster_FTIR FTIR Spectroscopic Workflow Start Dicalcium EDTA (Solid/Aqueous Sample) NMR_Prep Dissolution in D₂O pD Adjustment (7.5-8.0) Start->NMR_Prep FTIR_Prep ATR Crystal Placement (No KBr Pellet Required) Start->FTIR_Prep NMR_Acq Acquire ¹H & ¹³C Spectra (Internal Standard: DSS) NMR_Prep->NMR_Acq NMR_Anal Analyze Backbone Rigidification (Chemical Shift & Multiplicity) NMR_Acq->NMR_Anal Validation Cross-Modal Structural Validation (Confirmation of Ionic [Ca(EDTA)]²⁻ Complex) NMR_Anal->Validation FTIR_Acq Acquire IR Spectrum (4000-400 cm⁻¹, 32 Scans) FTIR_Prep->FTIR_Acq FTIR_Anal Analyze Carboxylate Stretch (Δν = ν_as - ν_s) FTIR_Acq->FTIR_Anal FTIR_Anal->Validation

Figure 1: Cross-modal spectroscopic workflow for the structural validation of Ca₂EDTA.

References

  • Title: Proton NMR spectra of EDTA and its Ca²⁺-complexed forms at different pH Source: ResearchGate URL
  • Title: Spectrophotometric Determination of Ca2+ and Ca-Complex Formation Constants: Application to Chemical Enhanced Oil Recovery Source: ACS Omega URL
  • Title: EDTA and NTA Effectively Tune the Mineralization of Calcium Phosphate from Bulk Aqueous Solution Source: MDPI URL
  • Title: Binding Pocket Response of EDTA Complexes with Alkaline Earth Dications to Stepwise Hydration Structural Insight from Infrared Spectra Source: The Journal of Physical Chemistry A URL

Sources

Protocols & Analytical Methods

Method

Advanced Applications of Calcium-EDTA in Cell Culture: 3D Microencapsulation and Selective Metal Chelation

An Advanced Protocol and Application Note on the use of Calcium-EDTA in cell culture. Prepared by: Senior Application Scientist Target Audience: Researchers, Bioengineers, and Drug Development Professionals Introduction:...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Protocol and Application Note on the use of Calcium-EDTA in cell culture.

Prepared by: Senior Application Scientist Target Audience: Researchers, Bioengineers, and Drug Development Professionals

Introduction: The Biochemical Distinction of Ca-EDTA

In standard cell culture, Ethylenediaminetetraacetic acid (EDTA)—typically in its disodium or tetrasodium salt form—is ubiquitous. Its primary function is to chelate extracellular calcium ( Ca2+ ) and magnesium ( Mg2+ ), thereby disrupting Ca2+ -dependent cell adhesion molecules like cadherins and integrins to facilitate cell detachment.

However, advanced bioengineering and mechanistic neurobiology require a different approach. Calcium Disodium EDTA (often referred to commercially as dicalcium EDTA or biochemically as the Ca-EDTA complex ) is pre-saturated with calcium. Because its calcium-binding sites are already occupied, introducing Ca-EDTA into cell culture media does not strip the endogenous Ca2+ required for cell viability and adhesion[1]. Instead, Ca-EDTA serves two highly specialized, cutting-edge functions in modern cell culture:

  • A pH-Triggered Calcium Donor: For the controlled, homogeneous crosslinking of 3D cell-laden alginate microgels in microfluidic devices[2].

  • A Selective Thermodynamic Chelator: For neutralizing toxic, heavy divalent cations (specifically Zinc, Zn2+ ) released during cellular stress or injury, without disrupting calcium homeostasis[3].

This application note provides the mechanistic causality and self-validating step-by-step protocols for both workflows.

Workflow A: 3D Cell Culture & Microfluidic Alginate Encapsulation

The Causality Behind the Protocol

Encapsulating cells in 3D alginate microgels provides a biomimetic extracellular matrix for high-throughput assays. However, mixing free Ca2+ (e.g., CaCl2​ ) directly with alginate causes instantaneous, chaotic crosslinking, which fatally clogs microfluidic channels.

To solve this, researchers utilize the pH-dependent stability of the Ca-EDTA complex. At a neutral pH (7.0), Ca2+ remains tightly bound to EDTA, allowing the precursor solution (alginate + cells + Ca-EDTA) to flow smoothly and form monodisperse aqueous droplets in an oil carrier[2]. Once stable droplets are formed, an acidic trigger (acetic acid) is introduced into the continuous oil phase. The sudden drop in pH (to ~5.0) causes protons ( H+ ) to displace the Ca2+ ions. The liberated calcium rapidly and homogeneously crosslinks the alginate chains from the inside out, creating perfectly uniform 3D microenvironments[2].

MicrofluidicGelation A Precursor Mix Alginate + Cells + Ca-EDTA (pH 7.0, Stable) B Microfluidic Droplet (Water-in-Oil Emulsion) A->B Emulsification C Acidic Trigger (Acetic Acid in Oil, pH ~5.0) B->C Flow Downstream D Ca2+ Release (H+ displaces Ca2+) C->D pH Drop E 3D Microgel Homogeneous Crosslinking D->E Instant Gelation

Mechanism of pH-triggered Ca-EDTA dissociation for homogeneous alginate microgel crosslinking.

Step-by-Step Methodology: Triggered Alginate Gelation

This protocol is a self-validating system: droplet morphology and gelation state are continuously verifiable via brightfield microscopy.

Step 1: Preparation of the Ca-EDTA Complex

  • Prepare a 100 mM solution of CaCl2​ and a 100 mM solution of Disodium EDTA in sterile ddH2​O .

  • Mix the two solutions in a strict 1:1 volumetric ratio to form a 50 mM Ca-EDTA complex[2].

  • Validation Check: The solution will likely be acidic. Slowly titrate with 1M NaOH until the pH reaches exactly 7.0 to 7.2. Critical: If the pH is below 6.5, premature Ca2+ release will occur, ruining the alginate precursor.

Step 2: Precursor Formulation

  • Dissolve highly purified, low-endotoxin sodium alginate (e.g., 2% w/v) in standard cell culture media (e.g., DMEM + 10% FBS).

  • Add the neutralized 50 mM Ca-EDTA complex to the alginate solution and vortex gently.

  • Resuspend your target cells (e.g., mesenchymal stem cells) in this mixture at a density of 3.6×106 cells/mL[2].

Step 3: Microfluidic Emulsification & Triggered Gelation

  • Inject the cell-alginate-Ca-EDTA precursor into the dispersed phase inlet of a flow-focusing microfluidic device.

  • Inject a fluorinated oil (e.g., HFE-7500 with 2% surfactant) into the continuous phase inlet to shear the precursor into monodisperse droplets.

  • Validation Check 1: Observe the droplets downstream. They should remain liquid and spherical. If they are misshapen or clogging occurs, the precursor pH was too low.

  • Introduce the gelation trigger: Inject the same fluorinated oil containing 0.1% - 0.2% (v/v) Acetic Acid into a secondary downstream inlet.

  • As the acetic acid diffuses into the aqueous droplets, the pH drops, Ca-EDTA dissociates, and the droplets instantly polymerize into solid hydrogel microparticles.

  • Wash the microgels in standard culture media to neutralize the pH and restore optimal culture conditions.

Workflow B: Selective Extracellular Zinc ( Zn2+ ) Chelation

The Causality Behind the Protocol

In models of neurodegeneration, traumatic brain injury, or hypoglycemia, stressed cells release massive, toxic quantities of vesicular Zinc ( Zn2+ ) into the extracellular space[3]. This free Zn2+ activates neuronal NADPH oxidase, generating lethal reactive oxygen species (ROS)[3].

To prove that Zn2+ is the causal agent of cell death, researchers must chelate it. However, using standard Disodium EDTA will strip the culture media of Ca2+ , causing immediate cell detachment and apoptosis. Using membrane-permeable chelators (like TPEN) disrupts internal metalloenzymes.

The solution is Ca-EDTA. Ca-EDTA is cell-impermeable and operates on strict thermodynamic principles. The affinity constant (Log K) of EDTA for Zn2+ is ~16.5, whereas its affinity for Ca2+ is only ~10.7. When Ca-EDTA encounters free extracellular Zn2+ , it thermodynamically ejects its calcium ion and binds the zinc ion. This neutralizes the toxic Zn2+ while releasing harmless Ca2+ into the media, perfectly preserving cell adhesion and viability[1].

ZincChelation N1 Cellular Injury / ROS (e.g., Hypoglycemia) N2 Release of Toxic Free Zn2+ (Extracellular Space) N1->N2 N4 Thermodynamic Exchange (Log K: Zn2+ > Ca2+) N2->N4 N3 Ca-EDTA Added to Media (Extracellular, Cell-Impermeable) N3->N4 N5 Zn-EDTA Complex Formed (Zn2+ Neutralized) N4->N5 N6 Ca2+ Released to Media (Cell Adhesion Maintained) N4->N6

Thermodynamic exchange of Ca-EDTA neutralizing toxic extracellular Zn2+ while sparing Ca2+.

Step-by-Step Methodology: In Vitro ROS/Zinc Chelation Assay

This protocol utilizes dual-fluorescence validation to ensure the chelator is acting exclusively on extracellular zinc without disturbing calcium transients.

Step 1: Culture Preparation and Baseline Validation

  • Plate primary cortical neurons or epithelial cells (e.g., HaCaT) in multi-well plates and culture until 80% confluent.

  • Validation Check: Load a subset of cells with FluoZin-3 (a Zn2+ -specific fluorescent dye) and Fura-2 AM (a Ca2+ -specific dye) to establish baseline intracellular and extracellular ion concentrations[1].

Step 2: Ca-EDTA Pre-Treatment

  • Prepare a 100 mM stock of Calcium Disodium EDTA in sterile PBS.

  • Add the Ca-EDTA stock to the culture media to achieve a final working concentration of 100 µM to 1 mM (depending on the expected severity of the zinc release)[1],[3].

  • Incubate for 15 minutes. Observe the cells under phase-contrast microscopy; unlike standard EDTA, the cells will remain fully adherent.

Step 3: Injury Induction and Measurement

  • Induce cellular stress (e.g., initiate a glucose deprivation/reperfusion cycle to model hypoglycemia, or apply a mechanical scratch assay)[1],[3].

  • Measure ROS production using dihydroethidium (DHE) fluorescence, or measure Zn2+ accumulation using FluoZin-3.

  • Expected Result: Cultures treated with Ca-EDTA will show a near-total blockade of extracellular Zn2+ spikes and a subsequent rescue from ROS-induced apoptosis, proving the mechanistic role of extracellular zinc in the signaling cascade[3].

Quantitative Data Summary

To ensure precise experimental design, the thermodynamic and physiological properties of common cell culture chelators are summarized below.

Chelating AgentPrimary Target Ion(s)Log K AffinityCell PermeabilityEffect on Cell AdhesionPrimary Cell Culture Application
Disodium EDTA Ca2+ , Mg2+ Ca2+ (~10.7)ImpermeableDestructive (Breaks cadherins)Cell passaging, monolayer dissociation.
Calcium Disodium EDTA (Ca-EDTA) Zn2+ , Pb2+ , Cu2+ Zn2+ (~16.5)ImpermeablePreserved (Spares Ca2+ )3D Alginate gelation; Extracellular Zn2+ chelation.
TPEN Zn2+ , Fe2+ Zn2+ (~15.6)Permeable PreservedIntracellular heavy metal chelation.

References

  • Utech, S., Prodanovic, R., Mao, A. S., Ostafe, R., Mooney, D. J., & Weitz, D. A. (2015). Microfluidic generation of monodisperse, structurally homogeneous alginate microgels for cell encapsulation and 3D cell culture. Advanced Healthcare Materials, 4(11), 1628-1633. [Link]

  • Suh, S. W., Gum, E. T., Hamby, A. M., Chan, P. H., & Swanson, R. A. (2007). Hypoglycemic neuronal death is triggered by glucose reperfusion and activation of neuronal NADPH oxidase. Journal of Clinical Investigation, 117(4), 910-918. [Link]

  • Besser, L., Chorin, E., Sekler, I., Silverman, W. F., Cohen, S., & Hershfinkel, M. (2009). Zinc Released from Injured Cells Is Acting via the Zn2+-sensing Receptor, ZnR, to Trigger Signaling Leading to Epithelial Repair. Journal of Biological Chemistry, 284(34), 22680-22691. [Link]

Sources

Application

Advanced Application Note: Edetate Calcium Disodium (CaNa₂EDTA) in Pharmaceutical Formulations

Executive Summary Edetate Calcium Disodium (CaNa₂EDTA) is a highly versatile polyaminocarboxylic acid derivative utilized extensively in pharmaceutical development. While it is globally recognized as an active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Edetate Calcium Disodium (CaNa₂EDTA) is a highly versatile polyaminocarboxylic acid derivative utilized extensively in pharmaceutical development. While it is globally recognized as an active pharmaceutical ingredient (API) for the treatment of severe heavy metal poisoning[1],[2], its most ubiquitous role in drug development is as a functional excipient. By acting as a potent chelating agent, CaNa₂EDTA sequesters trace transition metals, thereby preventing metal-catalyzed autoxidation of sensitive APIs and synergistically enhancing the efficacy of primary antioxidants,. This guide provides a mechanistic overview, safety paradigms, quantitative formulation guidelines, and a self-validating protocol for integrating CaNa₂EDTA into pharmaceutical systems.

Mechanistic Rationale: Chelation & Antioxidant Synergy

Active Pharmaceutical Ingredients (APIs) are highly susceptible to oxidative degradation. Trace transition metals—such as iron (Fe³⁺) and copper (Cu²⁺)—are ubiquitous contaminants introduced via water, raw excipients, or stainless steel manufacturing equipment. These metals act as powerful catalysts, lowering the activation energy required to initiate free radical chain reactions.

CaNa₂EDTA functions as a hexadentate ligand, meaning it possesses six potential binding sites (four carboxyl groups and two amine groups) capable of "grasping" a metal ion[1],[2]. In the calcium-disodium form, the molecule is pre-saturated with a central calcium ion. However, transition metals and heavy metals (e.g., Pb²⁺, Fe³⁺, Cu²⁺) possess a significantly higher binding affinity for the EDTA structure than calcium does[1].

Mechanism TraceMetals Trace Metals (Fe3+, Cu2+) Catalysts Oxidation Metal-Catalyzed Oxidation TraceMetals->Oxidation Catalyzes Chelation Ion Displacement (Ca2+ Released) TraceMetals->Chelation API Active Pharmaceutical Ingredient (API) API->Oxidation CaEDTA CaNa2EDTA (Excipient) CaEDTA->Chelation StableComplex Inert Metal-EDTA Complex (Oxidation Halted) Chelation->StableComplex StableComplex->Oxidation Prevents Reaction

Mechanism of CaNa2EDTA intercepting metal-catalyzed API oxidation.

The Safety Paradigm: CaNa₂EDTA vs. Na₂EDTA

A critical and potentially life-saving distinction in formulation science is the selection between Disodium EDTA (Na₂EDTA) and Edetate Calcium Disodium (CaNa₂EDTA) .

Free Disodium EDTA is highly reactive with calcium. If administered parenterally, it avidly binds endogenous calcium from the bloodstream, which can rapidly induce severe, fatal hypocalcemia, tetany, and cardiac arrhythmias[1],[4],[5]. Due to tragic clinical outcomes resulting from confusion between the two salts, the FDA and CDC have issued strict warnings against the use of Na₂EDTA for chelation therapy, and it was largely withdrawn from the market for these indications[4],[5].

Conversely, because CaNa₂EDTA is already complexed with calcium, it does not deplete systemic serum calcium levels[1],[6]. It safely donates its calcium ion in exchange for a toxic or catalytic metal ion[1]. Therefore, CaNa₂EDTA is the preferred and safer stabilizer for parenteral formulations and the gold standard API for lead encephalopathy[4],[2].

Quantitative Formulation Guidelines

The concentration of CaNa₂EDTA must be strictly optimized based on the dosage form and the expected trace metal burden. Below is a summary of typical concentrations utilized in FDA-approved formulations.

Dosage Form / RoutePrimary FunctionTypical Concentration RangeReference Context
Intravenous / Intramuscular Active Pharmaceutical Ingredient (API) for heavy metal chelation200 mg/mL (20% w/v)[7],[8]
Parenteral (Injectable) Excipient / Stabilizer / Antioxidant Synergist0.005% – 0.48% w/v[6]
Topical Ointments / Creams Excipient / Stabilizer0.0035% – 0.05% w/w[9]
Ophthalmic Solutions Excipient / Stabilizer0.01% – 0.1% w/v[8]

Self-Validating Experimental Protocol: Formulation of an Oxidation-Sensitive Parenteral

Objective: To formulate a stable, aqueous parenteral solution of an oxidation-sensitive API utilizing CaNa₂EDTA as a synergistic stabilizer, and to validate its efficacy through an integrated stress-testing loop.

Materials & Equipment
  • API: Oxidation-sensitive compound (e.g., Epinephrine or Ascorbic Acid).

  • Excipients: Edetate Calcium Disodium (CaNa₂EDTA), Primary Antioxidant (e.g., Sodium Metabisulfite).

  • Solvent: Water for Injection (WFI).

  • Equipment: Jacketed compounding vessel, Nitrogen (N₂) gas sparger, Dissolved Oxygen (DO) meter, 0.22 µm PVDF sterile filter, HPLC for assay.

Step-by-Step Methodology & Causality
  • Deoxygenation of WFI: Sparge the WFI with high-purity N₂ gas until the Dissolved Oxygen (DO) level is < 1 ppm.

    • Causality: Removing dissolved oxygen eliminates the primary oxidizing agent, reducing the baseline oxidative stress before any chemical stabilizers are introduced.

  • Addition of CaNa₂EDTA (0.05% w/v): Add the CaNa₂EDTA to the deoxygenated WFI and agitate until fully dissolved.

    • Causality: CaNa₂EDTA must be added before the API or primary antioxidant. This ensures that any trace transition metals leaching from the stainless steel compounding vessel or present in the WFI are sequestered and neutralized prior to introducing the sensitive active ingredients.

  • Addition of Primary Antioxidant & API: Introduce the primary antioxidant, followed by the API. Mix under a continuous N₂ blanket.

    • Causality: The primary antioxidant acts as a sacrificial reducing agent, while the previously added CaNa₂EDTA prevents metals from catalyzing the rapid consumption of this antioxidant.

  • In-Process Quality Control (IPQC): Measure the pH and adjust if necessary using dilute HCl or NaOH. Verify DO remains < 1 ppm.

  • Sterile Filtration & Aseptic Filling: Pass the bulk solution through a 0.22 µm filter into sterile vials, sealing them under an N₂ headspace.

The Self-Validation Mechanism (Stress Testing)

To ensure this protocol is a self-validating system, a parallel Negative Control Batch (formulated exactly as above, but omitting CaNa₂EDTA) must be produced.

  • Validation Step: Spike both the Test Batch and the Control Batch with 2 ppm Fe³⁺ (using Ferric Chloride). Subject both to accelerated thermal stress (40°C / 75% RH) for 14 days.

  • Success Criteria: The protocol is validated if HPLC analysis shows the Test Batch retains >98% API assay, while the Control Batch exhibits significant degradation. This proves the specific causal efficacy of the CaNa₂EDTA in the formulation matrix.

Protocol Step1 1. Deoxygenate WFI (Sparge N2 to <1 ppm O2) Step2 2. Add CaNa2EDTA (Sequester trace metals) Step1->Step2 Step3 3. Add Primary Antioxidant & API Step2->Step3 Step4 4. IPQC: Measure pH & Dissolved Oxygen Step3->Step4 Step5 5. Sterile Filtration (0.22 µm) Step4->Step5 Step6 6. Stress Testing (Self-Validation vs Control) Step5->Step6

Step-by-step compounding and self-validation workflow for parenterals.

References

  • Chelation Therapy: Scientific Overview | IV DRIP Edmonton: Calcium-Disodium Formul
  • Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions Source: uspto.gov
  • Current Use of Chelation in American Health Care - PMC Source: nih.gov
  • Trioxi Calcium Disodium EDTA Chelating Agent, Preservative, Stabilizer Source: tricechemicals.com
  • EDTA: The Silent Powerhouse of Modern Industry Source: yuanlianchem.com
  • Edetate Calcium Disodium Injection: Package Insert / Prescribing Info Source: drugs.com
  • Edetate Calcium Disodium (CaNa2Edta) | Goldfrank's Toxicologic Emergencies, 11e Source: mhmedical.com
  • Edetate CALCIUM Disodium | Drug Lookup | Pedi
  • Source: google.
  • Edetate Disodium and Edetate Disodium Calcium: Summary Report Source: regul

Sources

Method

Application Note: Analytical Strategies for the Quantification of Dicalcium EDTA (CaNa₂EDTA)

Introduction & Mechanistic Challenges Dicalcium EDTA (Edetate Calcium Disodium, CaNa₂EDTA) is a potent metal-chelating agent utilized extensively in clinical settings for the treatment of severe lead poisoning, as a stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

Dicalcium EDTA (Edetate Calcium Disodium, CaNa₂EDTA) is a potent metal-chelating agent utilized extensively in clinical settings for the treatment of severe lead poisoning, as a stabilizer in pharmaceutical formulations, and as a color-retention agent in the food industry.

Despite its ubiquity, quantifying CaNa₂EDTA presents unique analytical challenges. Causality of Analytical Difficulty:

  • Lack of a Chromophore: The native EDTA molecule lacks conjugated pi-electron systems, rendering direct Ultraviolet (UV) or Fluorescence detection highly insensitive[1][2].

  • Complex Speciation: In solution, EDTA exists in a dynamic equilibrium with various metal cations. Its speciation is highly matrix-dependent, meaning an analytical method must either measure total EDTA by unifying the chelate state or separate specific metal-EDTA complexes.

  • High Polarity: With four carboxylic acid groups (pKa values of 2.0, 2.67, 6.16, and 10.26), free EDTA is highly polar and exhibits poor retention and peak shape on standard reversed-phase (RP) liquid chromatography columns[3].

To overcome these barriers, analytical scientists must employ targeted derivatization strategies (e.g., transition metal complexation) or orthogonal separation techniques like Capillary Electrophoresis (CE)[1][3].

Method Selection Workflow

The selection of a quantification method is dictated by the sample matrix and the required limit of detection (LOD). The decision tree below outlines the standard analytical pathways.

G A Sample Containing CaNa₂EDTA B Assess Matrix & Required Sensitivity A->B C High Concentration (>1 mg/mL) Bulk API / Formulations B->C D Trace Levels (<1 µg/mL) Biological / Food Matrices B->D E Complexometric Titration (Mercuric Nitrate / USP) C->E Primary Assay F RP-HPLC-UV (Fe³⁺ Derivatization) C->F Impurity Profiling D->F Food & Wastewater G CE-MS/MS (Anion-Exchange SPE) D->G Plasma & Urine

Workflow for selecting CaNa2EDTA quantification methods based on matrix and sensitivity.

Quantitative Performance Summary

The following table synthesizes the performance metrics of the three primary analytical methodologies used for CaNa₂EDTA quantification across different matrices.

Analytical MethodTarget MatrixLimit of Detection (LOD)Linear Range / AssayKey ReagentsReference
Complexometric Titration Bulk API, High-dose FormulationsN/A (Macro-scale)98.0% – 102.0%Mercuric Nitrate, Diphenylcarbazone[4]
RP-HPLC-UV (Fe³⁺ Derivatized) Food, Wastewater, Pharma~0.01 mmol/kg0.1 – 100 µMFeCl₃, Sulfuric Acid, C18/C30 Column[1][2]
CE-MS/MS Human Plasma & Urine7.3 ng/mL14.6 – 1000 ng/mL¹³C₄-EDTA (Internal Standard), Formic Acid[3]

Detailed Experimental Protocols

Protocol A: Pharmacopeial Assay via Complexometric Titration

Best for: API release testing and high-concentration pharmaceutical formulations.

Mechanistic Rationale: This method relies on the superior binding affinity of EDTA for heavy metals. CaNa₂EDTA is titrated with mercuric nitrate (Hg²⁺). Because Hg²⁺ forms a more stable complex with EDTA than Ca²⁺, it displaces the calcium. Once all EDTA molecules are saturated with Hg²⁺, the first excess drop of Hg²⁺ reacts with the diphenylcarbazone indicator, causing a sharp colorimetric shift to purple[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1.2 g of the Edetate Calcium Disodium sample.

  • Dissolution: Transfer the sample to a 250 mL beaker and dissolve completely in 75 mL of ultrapure water.

  • pH Adjustment: Add 25 mL of 1 N acetic acid. Causality: Maintaining a mildly acidic pH ensures the diphenylcarbazone indicator functions correctly and prevents the precipitation of mercuric hydroxide.

  • Indicator Addition: Add 1 mL of diphenylcarbazone TS (test solution).

  • Titration: Titrate slowly with 0.1 M mercuric nitrate Volumetric Solution (VS) under constant stirring.

  • Endpoint: Cease titration at the exact appearance of the first permanent purplish color[4].

Self-Validating System: Perform a blank titration using identical volumes of water, acetic acid, and indicator without the sample. Subtract the blank volume from the sample titration volume to correct for the baseline consumption of the titrant by the indicator.

Protocol B: Reversed-Phase HPLC-UV via Fe(III) Derivatization

Best for: Food matrices, wastewater, and multi-component pharmaceutical formulations.

Mechanistic Rationale: To bypass EDTA's lack of a chromophore and its poor retention on RP columns, the sample is flooded with Fe(III) ions. Fe(III)-EDTA complexes exhibit strong UV absorbance at 260–265 nm. Furthermore, the Fe(III)-EDTA complex is less polar than free EDTA, allowing for reproducible retention on C18 or C30 stationary phases[1][2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a derivatizing solution of 10 mM Iron(III) chloride (FeCl₃) in 0.5 M sulfuric acid.

  • Extraction: Extract the sample (e.g., 5 g of homogenized food) with ultrapure water via ultrasonication for 15 minutes. Filter the extract through a 0.22 µm membrane.

  • Derivatization: Transfer 5 mL of the filtered sample extract to a vial. Add 50 µL of the Fe(III) derivatizing solution and vortex thoroughly[1].

  • Chromatographic Separation:

    • Column: C30 reversed-phase column (provides superior steric selectivity for metal chelates compared to standard C18).

    • Mobile Phase: Water/Methanol mixture containing matching concentrations of FeCl₃ and sulfuric acid. Causality: Including Fe(III) in the mobile phase prevents the on-column dissociation of the Fe(III)-EDTA complex during the run[1].

    • Temperature: Set the column oven to 40 °C. Causality: Elevated temperature sharpens the peak and ensures baseline resolution from naturally occurring organic acids like malate and citrate, which also form Fe(III) complexes[1].

    • Detection: UV at 260 nm[1].

Self-Validating System: Always inject a matrix blank (sample matrix without EDTA) spiked with the Fe(III) derivatizing agent. This validates that endogenous organic acids (e.g., ascorbic acid, citric acid) do not co-elute and falsely elevate the EDTA quantification.

Protocol C: Bioanalytical CE-MS/MS for Plasma and Urine

Best for: Pharmacokinetic (PK) studies and trace bioanalysis.

Mechanistic Rationale: For biological fluids, HPLC is often inadequate due to severe matrix interference and the extreme polarity of EDTA. Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio, making it ideal for the highly charged EDTA anion. Coupling CE with tandem mass spectrometry (MS/MS) provides the ultimate specificity and sensitivity required for bioanalysis[3].

Step-by-Step Methodology:

  • Internal Standard (IS) Spiking: Aliquot 100 µL of human plasma or urine. Spike with 50 ng of ¹³C₄-EDTA internal standard. Causality: The stable-isotope labeled IS perfectly mimics the analyte's extraction recovery and ionization efficiency, correcting for any matrix suppression in the MS[3].

  • Solid-Phase Extraction (SPE): Load the sample onto an automated anion-exchange SPE cartridge. Wash with a weak buffer to elute neutral lipids and cationic proteins. Elute the negatively charged EDTA with a high-ionic-strength acidic buffer[3].

  • Injection: Utilize Field-Amplified Sample Injection (FASI) to inject a large volume (up to 10% of the CE capillary volume). Causality: FASI uses a conductivity gradient to stack the highly mobile EDTA ions at the capillary inlet, drastically lowering the limit of detection[3].

  • CE-MS/MS Analysis: Operate the mass spectrometer in negative electrospray ionization mode (ESI-). Monitor the specific Selected Reaction Monitoring (SRM) transitions for the deprotonated EDTA and ¹³C₄-EDTA species[3].

Self-Validating System: Monitor the Relative Standard Deviation (RSD) of the ¹³C₄-EDTA internal standard peak area across all injections. An RSD > 15% indicates catastrophic matrix effects or capillary degradation, automatically invalidating that analytical batch.

References

  • Edetate Calcium Disodium, USP 29. US Pharmacopeia. 4

  • Edetate Calcium Disodium Pharmaceutical Secondary Standard. Sigma-Aldrich.

  • Determination of ethylenediaminetetraacetic acid in foods by reversed-phase high-performance liquid chromatography. Food Chemistry (Elsevier). 1

  • Quantitative Capillary Electrophoresis/Ion Spray Tandem Mass Spectrometry Determination of EDTA in Human Plasma and Urine. Analytical Chemistry (ACS Publications). 3

  • Review on Determination of EDTA in Various Products and Water by Different Analytical Methods. Human Journals. 2

Sources

Application

Application Note: Dicalcium Ethylenediaminetetraacetate (Ca₂EDTA) in Agrochemical Research and Formulation

Executive Summary & Mechanistic Rationale Dicalcium ethylenediaminetetraacetate (CAS No. 19709-85-4) is an advanced, high-purity hexadentate chelate utilized extensively in agrochemical research to correct calcium defici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Dicalcium ethylenediaminetetraacetate (CAS No. 19709-85-4) is an advanced, high-purity hexadentate chelate utilized extensively in agrochemical research to correct calcium deficiencies in high-value crops and to stabilize complex liquid formulations[1].

The Causality of Chelation in Agrochemistry: Free calcium ions (Ca²⁺) are highly reactive. In soil solutions or foliar tank mixes containing orthophosphates (PO₄³⁻) or sulfates (SO₄²⁻), unchelated calcium rapidly forms insoluble precipitates (e.g., calcium phosphate or calcium sulfate). This thermodynamic reaction not only renders the calcium biologically unavailable to the plant but also causes severe physical incompatibilities, such as the clogging of micro-irrigation and fertigation systems.

Dicalcium EDTA resolves this by encapsulating the Ca²⁺ ion within a stable, water-soluble ring structure, sterically shielding it from antagonistic anions and preventing metal-induced degradation[2]. Upon application, the chelated complex remains soluble, allowing it to bypass cuticular barriers or root epidermal defenses. Once inside the plant tissue, metabolic processes degrade the EDTA ligand, releasing the bioavailable Ca²⁺ for critical physiological functions, such as pectin cross-linking in cell walls and intracellular signaling[3].

Dicalcium EDTA vs. Calcium Disodium EDTA: While Calcium Disodium EDTA (CaNa₂EDTA) is common, it introduces sodium ions into the plant system. In high-salinity soils or salt-sensitive crops (e.g., strawberries, almonds), excess sodium induces osmotic stress. Dicalcium EDTA (C₁₀H₁₂Ca₂N₂O₈) replaces the sodium with a second calcium atom, effectively doubling the calcium payload per molecule while maintaining the protective chelation ring and eliminating sodium-induced phytotoxicity[1].

Quantitative Data: Comparison of Calcium Sources

To justify formulation choices, the following table synthesizes the physicochemical and agronomic properties of Dicalcium EDTA against conventional unchelated calcium salts.

Table 1: Physicochemical and Agronomic Comparison of Calcium Agrochemicals

ParameterDicalcium EDTA (Ca₂EDTA)Calcium Nitrate (Ca(NO₃)₂)Calcium Chloride (CaCl₂)
Chemical Formula C₁₀H₁₂Ca₂N₂O₈Ca(NO₃)₂CaCl₂
Calcium Payload ~21.7% (High)~19.0%~36.1%
Tank-Mix Compatibility Excellent (Shielded from PO₄/SO₄)Poor (Precipitates easily)Poor (Precipitates easily)
Phytotoxicity Risk Very Low (No chloride/sodium)Moderate (Nitrogen burn risk)High (Chloride toxicity)
Foliar Absorption Rate High (Non-polar chelate diffuses well)ModerateLow (Hygroscopic, stays on surface)
Optimal Foliar Dose 0.1% to 0.2% w/v[4]1.0% to 2.0% w/v0.5% to 1.0% w/v

Mechanistic Visualization

Mechanism A Dicalcium EDTA (Ca₂EDTA) B Tank Mix (High PO₄/SO₄) A->B Addition C Steric Shielding (No Precipitation) B->C Chelation Effect D Foliar Cuticle Penetration C->D Spray (0.1-0.2%) E Enzymatic Release of Ca²⁺ D->E Cellular Uptake

Mechanistic pathway of Dicalcium EDTA preventing precipitation and enabling foliar Ca2+ uptake.

Experimental Protocols

As a Senior Application Scientist, it is critical to employ self-validating experimental designs. The following protocols integrate internal controls to ensure that measured outcomes are strictly caused by the Dicalcium EDTA formulation.

Protocol A: Formulation Stability and Tank-Mix Compatibility Testing (In Vitro)

Objective: Evaluate the thermodynamic stability of Dicalcium EDTA in the presence of antagonistic orthophosphates, simulating harsh tank-mix conditions[5].

Causality & Self-Validation: This protocol utilizes a positive control (unchelated CaCl₂) to visually and spectrophotometrically validate the anti-precipitating power of the EDTA chelate. If the chelate fails, turbidity will match the control.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.2% w/v Dicalcium EDTA solution in 500 mL of deionized water. Adjust the pH to 6.5 using dilute NaOH or HCl.

  • Control Setup: Prepare a parallel control solution of 0.2% w/v Calcium Chloride (CaCl₂).

  • Antagonist Introduction: Introduce 0.1 M Monoammonium Phosphate (MAP) to both solutions under continuous magnetic agitation at 300 rpm.

  • Incubation: Incubate the solutions in a controlled environmental chamber at 25°C and 40°C (accelerated aging) for 72 hours.

  • Validation Check (Turbidimetry): Measure the turbidity of both solutions at 600 nm using a UV-Vis spectrophotometer.

    • Expected Outcome: The Ca₂EDTA solution must remain optically clear (Abs < 0.05). The CaCl₂ solution will exhibit high turbidity (Abs > 1.0) due to calcium phosphate precipitation.

  • Quantification: Centrifuge the samples at 5000 x g for 10 minutes. Extract the supernatant and quantify the soluble Ca²⁺ fraction via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

Protocol B: Foliar Application and Bioavailability Screening (In Vivo)

Objective: Quantify the cuticular penetration and intracellular translocation of Dicalcium EDTA when applied as a foliar spray.

Causality & Self-Validation: To prove that the detected calcium inside the plant tissue originated from the spray (and not root uptake), this protocol uses a split-leaf design. Adjacent leaves are physically shielded during application to serve as internal negative controls. Furthermore, an acid wash step ensures that unabsorbed surface residues do not artificially inflate the internal calcium readings.

Step-by-Step Methodology:

  • Cultivation: Grow Solanum lycopersicum (tomato) seedlings in a hydroponic system using a modified Hoagland solution deficient in calcium (0.5 mM Ca²⁺) to induce a baseline deficiency and upregulate absorption pathways.

  • Formulation: Prepare a foliar spray containing 0.15% w/v Dicalcium EDTA[4]. Add 0.05% v/v of a non-ionic organosilicone surfactant to reduce the dynamic surface tension, ensuring uniform droplet spreading over the hydrophobic leaf cuticle.

  • Application: Apply the formulation to the adaxial and abaxial surfaces of the third true leaf using a precision track sprayer calibrated to deliver a volume equivalent to 150 L/ha.

  • Validation Shielding: Prior to spraying, enclose the second and fourth true leaves in impermeable polyethylene bags. These will serve as internal translocation controls.

  • Incubation: Return the plants to a growth chamber (25°C, 60% RH, 16h photoperiod). Harvest the treated and shielded leaves at 24, 48, and 96 hours post-application.

  • Surface Decontamination (Critical Step): Wash the harvested leaves vigorously for 30 seconds in a 0.1 N HCl solution, followed by two rinses in distilled water. Causality: The acid strips away unabsorbed Ca₂EDTA resting on the cuticle, ensuring downstream analysis only measures internalized calcium.

  • Analysis: Lyophilize (freeze-dry) the tissue, perform a microwave-assisted acid digestion (HNO₃/H₂O₂), and quantify the internal calcium concentration via Atomic Absorption Spectroscopy (AAS).

Protocol Workflow Visualization

Protocol S1 1. Formulate 0.15% w/v Ca₂EDTA + Surfactant S2 2. Apply to Target Leaf (Shield Adjacent Leaves) S1->S2 S3 3. Incubate 24-96h (Controlled Environment) S2->S3 S4 4. Acid Wash (0.1 N HCl) to Remove Surface Residue S3->S4 S5 5. Lyophilize, Digest & Quantify via AAS/ICP-OES S4->S5

Self-validating in vivo workflow for quantifying foliar absorption of chelated calcium.

References

  • [2] AVA Chemicals. "Unlocking the Benefits of EDTA Calcium in Modern Industry." AVA Chemicals Blog, 2025. URL:[Link]

  • [4] SlideShare / Ava Chemicals. "How is Chelated Dipotassium EDTA applied in agriculture." SlideShare, 2025. URL: [Link]

  • [5] Triangle Chemical. "BIO-SYTE Crop Use Guidelines." Triangle Chemical Company, 2019. URL: [Link]

Sources

Method

Application Note: Optimization of Chelating Agents for Histological Decalcification

Critical Assessment: The Misconception of Dicalcium EDTA vs. Disodium EDTA Target Audience: Research Scientists, Histopathologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol E...

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Author: BenchChem Technical Support Team. Date: April 2026

Critical Assessment: The Misconception of Dicalcium EDTA vs. Disodium EDTA

Target Audience: Research Scientists, Histopathologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

In the histological evaluation of mineralized tissues—such as bone, teeth, and calcified atherosclerotic plaques—decalcification is a mandatory pre-analytical step. It enables microtomy without destroying tissue architecture. However, a pervasive and critical error in laboratory reagent sourcing is the confusion between Disodium EDTA (Na₂EDTA) and Dicalcium EDTA (Calcium Disodium EDTA, CaNa₂EDTA).

This application note addresses this misconception. We detail the biochemical causality of why Dicalcium EDTA fundamentally fails as a decalcifying agent, establish the mechanistic superiority of Disodium EDTA, and provide a self-validating protocol optimized for downstream immunohistochemistry (IHC) and molecular pathology.

Mechanistic Insight: The Biochemistry of EDTA Chelation

Why Dicalcium EDTA Fails in Histology

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that sequesters metal ions. In histology, the objective is to dissolve hydroxyapatite crystals[Ca₁₀(PO₄)₆(OH)₂] by capturing Ca²⁺ ions from the crystal surface[1].

Dicalcium EDTA (CaNa₂EDTA) is a pharmacological agent primarily used in chelation therapy for severe lead (Pb²⁺) poisoning[2]. Because lead has a higher binding affinity to EDTA than calcium, the molecule exchanges its calcium payload for lead without stripping calcium from the patient's skeletal system. If applied to a histological specimen, CaNa₂EDTA is already saturated with calcium. It cannot establish the necessary concentration gradient to extract Ca²⁺ from hydroxyapatite, rendering it completely inert for tissue decalcification.

Why Disodium EDTA Succeeds

Disodium EDTA (Na₂EDTA) possesses available binding sites. When buffered to a neutral pH (7.0–7.4), it slowly and gently captures Ca²⁺ ions from the apatite crystal[1]. While acid-based decalcifiers (e.g., nitric or formic acid) act rapidly via nucleophilic attack, they irreversibly degrade nucleic acids and protein epitopes[3]. Disodium EDTA preserves cellular integrity, making it the gold standard for preserving antigenicity in drug efficacy studies and molecular diagnostics[4][5].

Mechanism Hydroxyapatite Mineralized Bone (Hydroxyapatite) Na2EDTA Disodium EDTA (Active Chelator) Hydroxyapatite->Na2EDTA Exposed to CaNa2EDTA Dicalcium EDTA (Inactive for Decal) Hydroxyapatite->CaNa2EDTA Exposed to Action1 Captures Ca²⁺ via Empty Binding Sites Na2EDTA->Action1 Action2 No Ca²⁺ Exchange (Ligand Saturated) CaNa2EDTA->Action2 Result1 Successful Decalcification (Morphology Intact) Action1->Result1 Result2 Decalcification Fails (Tissue Remains Calcified) Action2->Result2

Figure 1: Mechanistic divergence between Disodium EDTA and Dicalcium EDTA in histology.

Quantitative Comparison of Decalcifying Agents

Selecting the correct agent requires balancing turnaround time with the need for morphological and molecular preservation. The table below summarizes the quantitative and qualitative differences between common agents[5][6].

AgentChemical FormulaWorking Conc.Optimal pHDecalcification Speed (Rat Mandible)Morphological PreservationPrimary Application
Disodium EDTA Na₂C₁₀H₁₄N₂O₈10–14%7.0–7.440–80 DaysExcellent IHC, ISH, Molecular Pathology
Dicalcium EDTA CaNa₂C₁₀H₁₂N₂O₈N/AN/A0 (Fails) N/ALead Poisoning (Clinical Only)
Formic Acid CH₂O₂5–10%< 2.025–40 DaysModerateRoutine H&E, Cartilage Studies
Nitric Acid HNO₃5%< 1.020–32 DaysPoorUrgent Diagnostics (Non-molecular)

Validated Protocol: Disodium EDTA Decalcification

This protocol is designed as a self-validating system . It relies on continuous pH monitoring and radiographic endpoint testing rather than arbitrary timelines, ensuring reproducible results regardless of specimen density[7][8].

Reagent Preparation: 14% Disodium EDTA (pH 7.2)
  • Add 140 g of Disodium EDTA (Na₂EDTA) free acid to 700 mL of distilled H₂O.

  • Place on a magnetic stir plate in a fume hood.

  • Gradually add sodium hydroxide (NaOH) pellets or ammonium hydroxide dropwise. Causality: EDTA is highly insoluble in water at an acidic pH. The addition of a base raises the pH, driving the EDTA into solution[7].

  • Adjust the final pH to exactly 7.2 and bring the volume to 1 L.

Step-by-Step Workflow

Step 1: Tissue Fixation

  • Submerge the specimen in 10% Neutral Buffered Formalin (NBF) at a 20:1 fixative-to-tissue volume ratio for 24–48 hours.

  • Validation: Adequate fixation is critical; exposing unfixed tissue to EDTA will cause severe maceration and cellular swelling.

Step 2: Water Wash

  • Rinse the fixed specimen in running tap water for 30 minutes to remove phosphate buffers, which can precipitate and interfere with chelation.

Step 3: Decalcification & pH Monitoring

  • Submerge the tissue in the 14% Disodium EDTA solution at 4°C with constant, gentle agitation (e.g., orbital shaker)[8].

  • Self-Validating QC: As Disodium EDTA chelates Ca²⁺, it releases hydrogen ions (H⁺), causing the solution's pH to drop. Check the pH every 48 hours. If the pH drops below 7.0, the solution is actively decalcifying and must be replaced with fresh pH 7.2 solution. When the pH remains completely stable at 7.2 after 48 hours, the calcium reservoir is likely depleted.

Step 4: Endpoint Testing

  • Do not use physical probing (e.g., needles), as this creates micro-fractures in the tissue architecture.

  • Validation: Perform specimen radiography (MicroCT or X-ray). The decalcification is complete only when the specimen appears completely radiolucent with no opaque artifacts[7].

Step 5: Final Wash & Processing

  • Wash the tissue thoroughly in running tap water or isotonic buffer for 24–48 hours at 4°C[8].

  • Causality: Residual EDTA salts will precipitate in alcohol during tissue processing, causing microtomy chatter and interfering with hematoxylin staining.

  • Proceed to standard graded ethanol dehydration and paraffin embedding.

Protocol Fix 1. Tissue Fixation (10% NBF, 24-48h) Wash1 2. Water Wash (Remove Phosphates) Fix->Wash1 Decal 3. Decalcification (14% Disodium EDTA, pH 7.2) Wash1->Decal Check 4. Endpoint Testing (X-Ray / MicroCT) Decal->Check Check->Decal Opaque (Incomplete) Wash2 5. Final Wash (24-48h at 4°C) Check->Wash2 Radiolucent (Complete) Process 6. Paraffin Processing (Routine Histology) Wash2->Process

Figure 2: Validated step-by-step workflow for Disodium EDTA-mediated tissue decalcification.

References

  • Leica Biosystems. An Introduction to Decalcification.[7] 7

  • University of Michigan. Decalcification Protocol.[8] 8

  • Ataman Kimya. CALCIUM DISODIUM EDTA (EDTA-CaNa2). Link

  • Everyday Health. Calcium Disodium EDTA: Uses, Side Effects, and Safety.[2] 2

  • Leica Biosystems. An Introduction to Decalcification (Mechanism).[1] 1

  • Spandidos Publications. Comparative evaluation of the efficacy of the mechanical agitation‑assisted decalcification.[6] 6

  • PMC / NIH. An Ion-exchange Bone Demineralization Method for Improved Time, Expense, and Tissue Preservation.[3] 3

  • ResearchGate. Advantages of a Combined Method of Decalcification Compared to EDTA.[4]4

  • PMC / NIH. Comparison of Different Decalcification Methods Using Rat Mandibles as a Model.[5] 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dicalcium EDTA (CaNa2EDTA) Toxicity in Primary Cell Culture

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals utilizing Dicalcium EDTA (Calcium Disodium EDTA, CaNa2EDTA) in primary in vitro models.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals utilizing Dicalcium EDTA (Calcium Disodium EDTA, CaNa2EDTA) in primary in vitro models. While CaNa2EDTA is a gold-standard chelator for heavy metal detoxification, its application in primary cell culture frequently introduces confounding cytotoxic variables. This document provides mechanistic troubleshooting, validated protocols, and structural workflows to help you isolate target variables from chelator-induced artifacts.

Mechanistic Insight: The Causality of CaNa2EDTA Toxicity

Standard EDTA is widely used in cell passaging because it rapidly sequesters extracellular calcium (Ca²⁺) and magnesium (Mg²⁺), physically disrupting cadherin and integrin signaling to force cell detachment[1]. To circumvent this in chelation assays, researchers use CaNa2EDTA, which is pre-complexed with calcium.

However, heavy metals (e.g., Pb²⁺, Cd²⁺) and essential intracellular trace metals (e.g., Zn²⁺, Fe²⁺, Mn²⁺) possess a significantly higher binding affinity for EDTA than calcium does[2]. When introduced to primary cell cultures, CaNa2EDTA acts as an aggressive "sink," exchanging its calcium payload for intracellular zinc and iron[3]. This rapid trace metal depletion stalls DNA synthesis, impairs zinc-dependent antioxidant enzymes, and triggers oxidative stress, ultimately leading to apoptosis[2][4].

Mechanism CaNa2EDTA CaNa2EDTA Exposure ZnDepletion Intracellular Zn²⁺ Depletion CaNa2EDTA->ZnDepletion Ion Exchange MMP Enzyme Inhibition ZnDepletion->MMP OxStress Oxidative Stress ZnDepletion->OxStress DNA DNA Synthesis Arrest MMP->DNA Apoptosis Primary Cell Apoptosis OxStress->Apoptosis DNA->Apoptosis

Mechanistic pathway of CaNa2EDTA-induced cytotoxicity via intracellular trace metal depletion.

Troubleshooting Guides & FAQs

Q1: My primary cortical neurons are dying within 24 hours of CaNa2EDTA exposure, even though I am not using standard EDTA. Why is this happening? A1: You are observing acute intracellular zinc stripping. While CaNa2EDTA prevents the immediate extracellular calcium depletion that causes detachment[1], it is highly membrane-active over prolonged incubations. In primary neurons, extracellular application of CaNa2EDTA causes a rapid, unexpected drop in intravesicular and perikaryal Zn²⁺[3]. This impairs critical enzymatic functions and causes neurotoxicity. Corrective Action: Perform a zinc rescue assay (supplementing media with 10–50 µM ZnCl₂) to verify if the toxicity is strictly zinc-dependent.

Q2: How can I distinguish between the toxicity of the heavy metal I am studying (e.g., Cadmium) and the toxicity of the CaNa2EDTA chelator itself? A2: Cadmium (Cd) induces toxicity primarily by depleting cellular glutathione (GSH) and causing reactive oxygen species (ROS) accumulation[4]. While CaNa2EDTA protects against Cd toxicity by chelating extracellular Cd, at high concentrations, it depletes essential manganese and iron, causing secondary oxidative stress[4]. Corrective Action: Your experimental design must be self-validating. Always run a "Chelator-Only" control arm. Use an LDH release assay to map the baseline cytotoxicity of CaNa2EDTA. If the chelator-only control shows >15% LDH release compared to untreated cells, you have exceeded the maximum tolerated dose for your specific primary cells.

Q3: Are there less toxic alternatives to CaNa2EDTA for primary cell culture chelation assays? A3: Yes. PEGylated EDTA (PEG-EDTA) and its Zinc(II) complexes significantly reduce cytotoxicity compared to uncomplexed EDTA or CaNa2EDTA. The steric hindrance of the polyethylene glycol (PEG) moiety lowers cellular penetration, thereby reducing the stripping of biologically significant metal ions while maintaining sufficient heavy metal chelation efficiency in the extracellular space[2].

Quantitative Data: Chelator Cytotoxicity Profiles

To optimize your experimental parameters, refer to the comparative thresholds below. Note: Exact toxicity thresholds vary by primary cell type (e.g., hepatocytes vs. neurons).

Chelator TypePrimary ApplicationTarget MetalsOff-Target DepletionIn Vitro Cytotoxicity Threshold
Standard EDTA Cell detachment, PassagingCa²⁺, Mg²⁺Zn²⁺, Fe²⁺, Cu²⁺> 0.5 mM (Rapid detachment)
CaNa2EDTA Heavy metal detoxificationPb²⁺, Cd²⁺Zn²⁺, Fe²⁺, Mn²⁺> 50 µM (Metabolic stalling)
PEG-EDTA Low-toxicity chelationPb²⁺, Cd²⁺Minimal> 100 µM
Zn-PEG-EDTA Targeted heavy metal rescuePb²⁺, Cd²⁺None (Acts as Zinc donor)> 200 µM

Experimental Workflow & Self-Validating Protocol

When primary cells exhibit morphological stress during chelation therapy models, follow this diagnostic workflow to isolate the variable.

Workflow Start Observe Cell Toxicity Check Assess Concentration Start->Check High > 50 µM: Wash Cells Check->High Low < 50 µM: Check Metals Check->Low Viability Measure Viability High->Viability Rescue Zn²⁺ Rescue Assay Low->Rescue Rescue->Viability

Troubleshooting workflow for identifying and mitigating CaNa2EDTA toxicity in primary cell cultures.

Protocol: Zinc Rescue and Dual-Viability Assessment

This protocol utilizes a dual-readout system (LDH and MTT) to differentiate between membrane destabilization and metabolic arrest[5]. It includes internal controls to ensure the system is self-validating.

Step 1: Cell Seeding and Stabilization

  • Seed primary cells in a 96-well plate at a density of 1×104 cells/well.

  • Causality: Primary cells require optimal confluency (70-80%) to maintain cell-cell junctions. Sub-confluent cultures are exponentially more sensitive to trace metal fluctuations. Incubate for 24 hours to allow extracellular matrix (ECM) recovery.

Step 2: Media Preparation (Serum Starvation)

  • Wash cells gently with Ca²⁺/Mg²⁺-free PBS[1], then transition to a low-serum (1% FBS) or serum-free defined medium 4 hours prior to treatment.

  • Causality: Fetal Bovine Serum (FBS) contains highly variable concentrations of trace metals and albumin. Serum proteins act as a competitive sink for CaNa2EDTA, masking the true effective concentration and destroying assay reproducibility.

Step 3: Treatment Application (The Self-Validating Matrix) Establish the following experimental arms in triplicate:

  • Vehicle Control: Media only (Establishes baseline viability).

  • Positive Toxicity Control: 100 µM Heavy Metal (e.g., CdCl₂).

  • Chelator-Only Control: 50 µM CaNa2EDTA (Identifies baseline chelator toxicity).

  • Experimental Arm: 100 µM CdCl₂ + 50 µM CaNa2EDTA.

  • Rescue Arm: 50 µM CaNa2EDTA + 25 µM ZnCl₂.

  • Causality: The Rescue Arm is the critical validation step. If viability in Arm 5 is significantly higher than Arm 3, you have definitively proven that the CaNa2EDTA toxicity is driven by zinc depletion, not direct chemical necrosis.

Step 4: Dual-Viability Readout

  • Membrane Integrity (LDH Assay): After 24 hours, extract 50 µL of the supernatant from each well. Quantify Lactate Dehydrogenase (LDH) release. This measures primary necrosis caused by membrane destabilization.

  • Metabolic Activity (MTT Assay): Add MTT reagent (0.5 mg/mL final concentration) to the remaining media and cells[5]. Incubate for 3 hours. Solubilize the formazan crystals and read absorbance at 570 nm. This measures secondary apoptosis via mitochondrial stalling.

References

  • Protective Effect of PEG-EDTA and Its Zinc(II) Complex on Human Cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Epalrestat suppresses cadmium-induced cytotoxicity through Nrf2 in endothelial cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Depletion of intracellular zinc from neurons by use of an extracellular chelator in vivo and in vitro Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Thunbergia laurifolia Leaf Extract Increased Levels of Antioxidant Enzymes and Protected Human Cell-Lines In Vitro Source: RWTH Aachen University / MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Dicalcium EDTA and Disodium EDTA for Calcium Chelation

For researchers, scientists, and drug development professionals, the precise control of divalent cations is a frequent and critical experimental necessity. Ethylenediaminetetraacetic acid (EDTA) is an indispensable tool...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise control of divalent cations is a frequent and critical experimental necessity. Ethylenediaminetetraacetic acid (EDTA) is an indispensable tool in this context, valued for its potent ability to sequester metal ions. However, the choice between its various salt forms, particularly dicalcium EDTA and disodium EDTA, is not trivial and has significant implications for experimental outcomes. This guide provides an in-depth comparison of these two common EDTA salts, focusing on their distinct mechanisms, performance characteristics, and appropriate applications for calcium chelation, supported by established scientific principles and experimental methodologies.

The Fundamental Mechanism of EDTA Chelation

At its core, EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion.[1] This is accomplished through its two amine nitrogens and four carboxylate oxygens, which wrap around the cation in a claw-like fashion, forming a highly stable, water-soluble complex.[2] The strength of this interaction is what makes EDTA an exceptionally effective chelating agent.

The chelating capacity of EDTA is critically dependent on pH. The fully deprotonated form, with all four carboxyl groups ionized (Y⁴⁻), is the most effective chelating species. As pH decreases, the carboxyl groups become protonated, reducing the molecule's affinity for metal ions.[3] Consequently, the ability of EDTA to chelate divalent cations increases with rising pH, often showing optimal efficacy in the pH range of 8 to 10.[4][5]

Caption: General mechanism of EDTA chelating a divalent metal cation like Calcium (Ca²⁺).

Dicalcium EDTA vs. Disodium EDTA: A Tale of Two Mechanisms

The primary distinction between dicalcium EDTA and disodium EDTA lies in their pre-existing state and subsequent mode of action. This difference dictates their selectivity and suitability for specific applications.

Disodium EDTA (Na₂EDTA)

Disodium EDTA is an uncomplexed form of the chelator. When introduced into a system, it readily binds to available divalent cations. Its primary utility is to decrease the concentration of free metal ions, including calcium.[6] This makes it a powerful tool for applications such as:

  • Anticoagulation: By chelating calcium ions (Ca²⁺) essential for the clotting cascade, disodium EDTA prevents the coagulation of blood samples, preserving them for hematological analysis.[7]

  • Enzyme Inhibition: Many enzymes, particularly nucleases, require divalent cations like Mg²⁺ or Mn²⁺ as cofactors. Disodium EDTA can be used to inactivate these enzymes by sequestering these essential ions.

  • General Chelation: It is used broadly in buffers and reaction mixtures to remove contaminating trace metal ions that might interfere with experimental results.[8]

However, its non-specific chelation of calcium poses a significant risk in biological systems. In vivo, the administration of disodium EDTA can lead to a dangerous drop in serum calcium levels (hypocalcemia), potentially causing tetany and cardiac arrhythmias.[9]

Dicalcium EDTA (Calcium Disodium EDTA; CaNa₂EDTA)

In dicalcium EDTA, the EDTA molecule is already saturated with a calcium ion.[10] Therefore, it will not chelate additional calcium from a system. Instead, it operates via an exchange mechanism . Dicalcium EDTA will only sequester other metal ions that have a higher binding affinity (a greater stability constant) for EDTA than calcium does.[11] It exchanges its bound calcium ion for the metal with the higher affinity.

This property makes dicalcium EDTA the preferred agent for:

  • Heavy Metal Chelation Therapy: It is the FDA-approved treatment for lead poisoning.[12][13] Lead (Pb²⁺) has a much higher affinity for EDTA than calcium, so the Ca-EDTA complex readily exchanges its calcium for lead, forming a stable Pb-EDTA complex that is then excreted by the kidneys.[11][14]

  • Selective Metal Removal: In research and pharmaceutical formulations, it can be used to remove contaminating heavy metals like lead, cadmium, or mercury without depleting essential calcium levels.[10][15][16]

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Prepare 10 mM Ca²⁺ Solution P2 Prepare Control, Na₂EDTA, & CaNa₂EDTA Cuvettes P1->P2 P3 Add o-CC Indicator P2->P3 M1 Measure Baseline Absorbance (A_initial) P3->M1 M2 Add Chelators / Buffer M1->M2 M3 Equilibrate (5 min) M2->M3 M4 Measure Final Absorbance (A_final) M3->M4 A1 Calculate Δ Absorbance M4->A1 A2 Compare Results A1->A2

Caption: Workflow for the comparative spectrophotometric assay of calcium chelation.

Summary and Recommendations

The selection between dicalcium EDTA and disodium EDTA should be a deliberate choice based on the specific experimental goal.

FeatureDisodium EDTADicalcium EDTA
Primary Mechanism Direct ChelationIon Exchange
Effect on Free Ca²⁺ Decreases free [Ca²⁺]No significant effect on free [Ca²⁺]
Selectivity Broad; chelates many divalent cations, including Ca²⁺Selective for metals with higher EDTA affinity than Ca²⁺
Primary In Vivo Use Not for chelation therapy (risk of hypocalcemia) [13]FDA-approved for heavy metal (e.g., lead) poisoning [17]
Primary In Vitro Use Anticoagulant, enzyme inhibitor, general metal removal [7]Selective removal of heavy metal contaminants
Key Precaution Can induce hypocalcemiaCan deplete essential trace metals like zinc [14]
  • Choose Disodium EDTA when the objective is to lower the concentration of free calcium or to non-selectively sequester a broad range of divalent cations in in vitro applications.

  • Choose Dicalcium EDTA when the objective is to selectively remove heavy metal contaminants from a system without disturbing the equilibrium of essential minerals like calcium, especially in biological or clinical contexts. [10][18] Understanding the fundamental chemical differences between these two forms of EDTA is paramount for ensuring the integrity, accuracy, and safety of research and drug development protocols.

References

  • Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Effect of pH on the Stability of EDTA Chelates. (2025, September 15). Wellyou Tech. [Link]

  • Calcium Disodium EDTA: Uses, Safety, and Medical Applications. (n.d.). GetLabTest.com. [Link]

  • Unlocking the Benefits of EDTA Calcium in Modern Industry. (2025, July 21). AVA CHEMICALS. [Link]

  • What is the mechanism of Disodium edetate?. (2024, July 17). Patsnap Synapse. [Link]

  • Understanding the Mechanisms and Applications of Calcium EDTA Chelation Therapy in Medical Treatments. (2024, August 14). LinkedIn. [Link]

  • Metal Complexes of EDTA: An Exercise in Data Interpretation. (n.d.). ACS Publications. [Link]

  • CALCIUM DISODIUM EDTA. (n.d.). Ataman Kimya. [Link]

  • Calcium Disodium EDTA: Uses, Side Effects, and Safety. (2025, October 21). Everyday Health. [Link]

  • Ethylenediaminetetraacetic Acid (EDTA). (2023, June 26). StatPearls - NCBI Bookshelf. [Link]

  • Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. (2023, January 23). PLOS One. [Link]

  • What is Chelation Therapy and What is the Scientific Basis for its Use?. (2014, February 10). NatureMed Clinic. [Link]

  • EDTA. (n.d.). Ataman Kimya. [Link]

  • Conditional stability constants of metal–EDTA complexes. (n.d.). ResearchGate. [Link]

  • Formation Constants for metal-EDTA Complexes. (n.d.). Chempendix. [Link]

  • Chelation Mechanism of EDTA with metal (M). (n.d.). ResearchGate. [Link]

  • General Concepts of the Chemistry of Chelation. (n.d.). the Chem Connections Homepage. [Link]

  • Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. (2014, July 15). PubMed. [Link]

  • Lesson 48 EDTA Chelation. (2021, May 7). YouTube. [Link]

  • What is the mechanism of Edetate Calcium Disodium?. (2024, July 17). Patsnap Synapse. [Link]

  • IV Chelation Calcium EDTA vs. Disodium EDTA. (2023, August 24). Kentuckiana Integrative Medicine (Louisville). [Link]

  • Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic. (2014, January 21). RSC Publishing. [Link]

  • Why Calcium Disodium EDTA for Heavy Metal Binding?. (2025, March 24). Arizona Natural. [Link]

  • Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method. (2001, February 12). Vanderbilt University. [Link]

  • Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC. (2024, October 18). National Center for Biotechnology Information. [Link]

  • Disodium EDTA Uses in Pharmaceuticals | Benefits & Applications. (2025, July 1). Chemignition. [Link]

  • Everything You Need To Know About Edta Di Sodium Salt Applications Safety Trends. (2024, September 17). LinkedIn. [Link]

  • What is Disodium edetate used for?. (2024, June 14). Patsnap Synapse. [Link]

  • EDTA Disodium: Uses, Benefits, Risks in Medicine and Industry. (2024, October 10). Holistic Medical Wellness. [Link]

  • Exploring the Applications and Manufacturers of Disodium EDTA in Various Industries for Improved Efficiency. (2024, August 6). LinkedIn. [Link]

  • 2.5. Measurement of Calcium in Transfected miR-6531 Bovine Leydig Cells. (n.d.). Bio-protocol. [Link]

  • Ethylenediaminetetraacetic acid in endodontics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Calcium EDTA vs Disodium EDTA: What's the Real Difference?. (2025, December 12). YouTube. [Link]

  • EDTA Chelation Therapy. (2018, October 12). EDTA Chelation Therapy. [Link]

  • EDTA, CALCIUM (CALCIUM DISODIUM EDTA, CALCIUM DISODIUM EDETATE, CALCIUM DISODIUM VERSENATE). (n.d.). AccessMedicine. [Link]

  • Characterization of Chelation and Absorption of Calcium by a Mytilus edulis Derived Osteogenic Peptide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A kind of test method of chelating acid to metal calcium ion chelating ability. (n.d.).
  • How EDTA Works for Chelation Therapy. (2022, April 5). NatureMed Clinic. [Link]

  • How does EDTA complex with Ca2+ and Mg2+?. (2021, June 25). Quora. [Link]

  • EDTA and EGTA chelating agents. (n.d.). Interchim. [Link]

  • Calcium EDTA binding. Exothermic or Endothermic. (2012, December 6). ResearchGate. [Link]

  • Effects of calcium binding and of EDTA and CaEDTA on the clotting of bovine fibrinogen by thrombin. (n.d.). PubMed. [Link]

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Comparative

Efficacy of dicalcium EDTA versus other chelating agents for lead removal

Efficacy of Dicalcium EDTA Versus Alternative Chelating Agents for Lead Removal: A Comprehensive Comparison Guide Introduction Lead (Pb) poisoning remains a critical occupational and environmental health hazard, necessit...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of Dicalcium EDTA Versus Alternative Chelating Agents for Lead Removal: A Comprehensive Comparison Guide

Introduction Lead (Pb) poisoning remains a critical occupational and environmental health hazard, necessitating robust pharmacological intervention to mobilize and excrete toxic body burdens. Chelating agents—molecules that form stable, water-soluble complexes with heavy metals—are the cornerstone of treatment[1]. Among these, Edetate Calcium Disodium (CaNa2EDTA), Meso-2,3-dimercaptosuccinic acid (DMSA/Succimer), and Dimercaprol (BAL) represent the primary therapeutic arsenal[2]. This guide provides a rigorous, data-driven comparison of CaNa2EDTA against its alternatives, evaluating pharmacodynamics, clinical efficacy, and experimental validation protocols to guide researchers and drug development professionals.

1. Pharmacodynamics and Mechanistic Causality The efficacy of a chelating agent is dictated by its affinity constant for Pb2+, its volume of distribution, and its ability to traverse lipid bilayers.

  • CaNa2EDTA: Administered intravenously or intramuscularly, CaNa2EDTA distributes primarily within the extracellular fluid[2]. It is highly effective at mobilizing lead stored in bone, which acts as the largest reservoir of chronic lead burden[3]. However, because it cannot cross the blood-brain barrier (BBB), administering CaNa2EDTA alone during acute encephalopathy can paradoxically exacerbate symptoms by mobilizing lead from bone and redistributing it into the central nervous system (CNS)[2].

  • DMSA (Succimer): An orally active, water-soluble analog of dimercaprol. DMSA exhibits a narrower volume of distribution but possesses a higher specificity for heavy metals, reducing the unintended depletion of essential trace minerals like zinc and copper[4]. It is highly effective at depleting soft tissue lead, particularly in the liver and kidneys[3].

  • BAL (Dimercaprol): A lipophilic molecule capable of crossing the BBB. It is utilized primarily as a pre-treatment in severe toxicity to bind CNS lead and excrete it via the biliary and renal pathways, preventing the dangerous CNS redistribution associated with subsequent CaNa2EDTA therapy[5].

Mechanism Pb Lead (Pb2+) Burden (Bone & Soft Tissue) CaNa2EDTA CaNa2EDTA (Extracellular / Bone) Pb->CaNa2EDTA Mobilizes Bone Pb DMSA DMSA (Succimer) (Soft Tissue / Renal) Pb->DMSA Depletes Soft Tissue Pb BAL BAL (Dimercaprol) (Lipophilic / CNS) Pb->BAL Clears CNS Pb Complex1 Pb-EDTA Complex (Water Soluble) CaNa2EDTA->Complex1 Complex2 Pb-DMSA Complex (Water Soluble) DMSA->Complex2 Complex3 Pb-BAL Complex (Lipophilic) BAL->Complex3 Excretion Renal Excretion (Urine) Complex1->Excretion Complex2->Excretion Complex3->Excretion Bile Biliary Excretion (Feces) Complex3->Bile

Mechanistic pathways of Pb2+ chelation, compartmental targeting, and excretion routes.

2. Comparative Efficacy: Clinical and Experimental Data When comparing CaNa2EDTA to DMSA, researchers must account for molarity. In raw dosage comparisons, oral DMSA often appears to have a greater immediate impact on reducing blood lead concentrations (BLL)[4]. However, clinical studies adjusting for the molar weights of the compounds reveal that at equimolar doses, CaNa2EDTA is significantly more effective than DMSA at total lead mobilization and excretion[4].

In veterinary and translational models, DMSA has demonstrated superior efficacy in clearing lead from specific soft tissues, notably the liver and kidneys, whereas CaNa2EDTA maintains superiority in bone lead mobilization[6]. Combined chelation (CaNa2EDTA + DMSA) has been shown experimentally to be more efficient than individual agents in enhancing urinary and fecal excretion, and in restoring lead-inhibited enzymatic activity[3].

Table 1: Quantitative Comparison of Chelating Agents

ParameterCaNa2EDTADMSA (Succimer)BAL (Dimercaprol)
Primary Indication Severe toxicity (BLL > 45 µg/dL)[1]Mild/Moderate (BLL 45-69 µg/dL)[5]Encephalopathy / BLL > 70 µg/dL[2]
Route of Administration IV Infusion / IM[2]Oral[1]IM (in peanut oil)[2]
Primary Target Compartment Bone, Extracellular fluid[3]Soft tissues (Liver, Kidneys)Brain (Crosses BBB), Erythrocytes[1]
Equimolar Efficacy (Total Excretion) Highest[4]Moderate[4]Low (used for redistribution)
Toxicity / Adverse Effects Nephrotoxicity, CNS redistribution[2]Mild GI distress, transient transaminitis[7]Hemolysis (G6PD), toxic iron complexes[2]

3. Experimental Methodology: In Vivo Validation of Chelation Efficacy To accurately assess the efficacy of novel chelators against the CaNa2EDTA standard, drug development professionals must utilize a self-validating experimental protocol. The following workflow ensures mass-balance validation by correlating tissue depletion with cumulative urinary/fecal excretion.

Protocol: Murine Model for Comparative Lead Chelation Rationale: This protocol establishes a steady-state lead burden, followed by controlled chelation, allowing for the precise quantification of compartmental lead shifting.

  • Induction of Lead Toxicity: Administer 50 mg/kg Lead Acetate via oral gavage daily for 21 days to establish chronic bone and soft-tissue lead reservoirs.

  • Baseline Quantification (Self-Validation Step 1): On Day 22, sacrifice a subset of the cohort (n=6) to establish baseline Pb concentrations in the femur (bone), liver/kidneys (soft tissue), and brain via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Chelation Phase: Divide the remaining subjects into treatment arms:

    • Control: Saline vehicle.

    • Arm A: CaNa2EDTA (50 mg/kg/day, IP).

    • Arm B: DMSA (Equimolar dose to Arm A, Oral).

    • Arm C: Combination (CaNa2EDTA + DMSA)[3].

  • Metabolic Tracking (Self-Validation Step 2): House subjects in metabolic cages for 5 days. Collect 24-hour urine and feces daily. Acid-digest samples and analyze via ICP-MS to calculate cumulative lead excretion. Causality note: Total excreted lead must mathematically align with the delta between baseline and post-treatment tissue burdens to validate the chelation mechanism.

  • Endpoint Analysis: On Day 27, harvest femur, liver, kidney, and brain tissues. Compare the residual lead burden across treatment arms to determine compartment-specific efficacy.

4. Clinical Treatment Workflows In human clinical practice, the choice of chelating agent is dictated by strict BLL thresholds and the presence of neurological symptoms. The workflow below illustrates the standard of care for pediatric and adult lead poisoning, emphasizing the critical timing of BAL administration prior to CaNa2EDTA to prevent iatrogenic encephalopathy[1][5].

ClinicalWorkflow Start Assess Blood Lead Level (BLL) & Neurological Status Mild BLL < 45 µg/dL Asymptomatic Start->Mild Mod BLL 45 - 69 µg/dL No Encephalopathy Start->Mod Sev BLL ≥ 70 µg/dL or Encephalopathy Start->Sev TxMild Source Remediation & Nutritional Support Mild->TxMild TxMod Oral DMSA (Succimer) 10 mg/kg q8h for 5 days Mod->TxMod TxSev1 IM BAL (Dimercaprol) Administer First Sev->TxSev1 Prevent CNS shift Monitor Monitor BLL Rebound (Assess 7-14 days post-Tx) TxMild->Monitor TxMod->Monitor TxSev2 IV CaNa2EDTA Add 4 hours post-BAL TxSev1->TxSev2 Synergistic Clearance TxSev2->Monitor

Clinical decision tree for lead chelation therapy based on BLL and encephalopathy status.

Conclusion While newer oral agents like DMSA offer significant advantages in safety profile and soft-tissue clearance, CaNa2EDTA remains the most potent agent for total lead mobilization when evaluated on an equimolar basis[4]. For drug development professionals, understanding the compartmental pharmacokinetics—specifically CaNa2EDTA's inability to cross the BBB and its reliance on BAL for CNS protection—is critical for designing next-generation chelators that combine the bone-mobilizing power of EDTA with the CNS-penetrating safety of lipophilic agents.

References [4] Title: A comparative study of edetate calcium disodium and dimercaptosuccinic acid in the treatment of lead poisoning in adults | Source: SciSpace | URL: [1] Title: Lead Toxicity Treatment & Management | Source: Medscape Reference | URL: [2] Title: Lead Toxicity and Chelation Therapy | Source: U.S. Pharmacist | URL: [5] Title: Lightening the Lead Load in Children | Source: AAFP | URL: [7] Title: Unmasking herbal medication-induced lead poisoning in a geriatric patient with gastrointestinal symptoms | Source: PMC (NIH) | URL: [3] Title: Efficacy of combined chelation in lead intoxication | Source: PubMed (NIH) | URL: [6] Title: Effects of calcium disodium EDTA and meso-2,3-dimercaptosuccinic acid on tissue concentrations of lead | Source: AVMA Journals | URL:

Validation

Validation of dicalcium EDTA as a sequestrant in food science

A Senior Application Scientist's Guide to the Validation of Dicalcium EDTA as a Sequestrant in Food Science For researchers and product development professionals in the food industry, maintaining the quality, stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Validation of Dicalcium EDTA as a Sequestrant in Food Science

For researchers and product development professionals in the food industry, maintaining the quality, stability, and safety of products is paramount. A key challenge in this endeavor is controlling the detrimental effects of metal ions, which can catalyze oxidative reactions, leading to discoloration, flavor degradation, and loss of nutritional value.[1][2] Sequestrants, or chelating agents, are vital tools in mitigating these issues.[2][3] This guide provides an in-depth validation of dicalcium ethylenediaminetetraacetic acid (dicalcium EDTA) as a highly effective sequestrant, comparing its performance with other common alternatives and providing the experimental frameworks necessary for its evaluation.

The Fundamental Role of Sequestration in Food Preservation

Trace amounts of metal ions, such as iron, copper, and nickel, are often present in food products, originating from raw materials or processing equipment.[4] These ions can act as catalysts in oxidation reactions, particularly of lipids and vitamins, which can compromise the sensory and nutritional quality of the food.[1][5] Sequestrants are food additives that bind with these polyvalent metal ions to form stable, water-soluble complexes known as chelates.[2][6] This "capturing" of the metal ions renders them chemically inert, thereby preventing their participation in undesirable reactions.[6][7]

Dicalcium EDTA: A Closer Look at its Mechanism and Advantages

Dicalcium EDTA is a salt of ethylenediaminetetraacetic acid. Its efficacy as a sequestrant lies in its molecular structure, which features multiple "claws" or binding sites that can encircle and firmly hold a metal ion.[8] This multi-point attachment forms a highly stable ring-like structure, effectively isolating the metal ion from the surrounding food matrix.[6]

The choice of dicalcium EDTA over other forms of EDTA, such as disodium EDTA, is particularly advantageous in certain food applications. The presence of calcium in the molecule helps to mitigate the potential for mineral depletion from the food product or the consumer's body.[9] While disodium EDTA is also an effective chelator, it can bind with calcium ions present in the food, potentially affecting texture, especially in products where calcium plays a structural role. Dicalcium EDTA, already containing a calcium ion, is less likely to do so.[9]

Comparative Analysis of Common Food Sequestrants

The selection of an appropriate sequestrant depends on various factors including the specific food application, pH of the system, and the target metal ions. Below is a comparative overview of dicalcium EDTA and other widely used sequestrants.

SequestrantChemical FormulaPrimary ApplicationsAdvantagesLimitations
Dicalcium EDTA C10H12CaN2Na2O8Canned vegetables, dressings, sauces, beverages[10][11][12]Highly stable complexes, effective at low concentrations, helps in color and flavor retention[13]May have a slightly salty flavor at higher concentrations
Tetrasodium EDTA C10H12N2Na4O8Industrial cleaning, some food applications (less common than dicalcium or disodium EDTA)Strong chelating agent, highly soluble in water[14][15]Highly alkaline, can significantly raise the pH of food products[14]
Sodium Tripolyphosphate Na5P3O10Processed meats, seafood, dairy products[3][16]Improves moisture retention, emulsification, and texture[16]Can contribute to a "soapy" or "chemical" off-flavor, adds to phosphorus content
Citric Acid C6H8O7Beverages, jams, jellies, canned fruits[3][17]Natural and widely available, provides tartness, effective at chelating ironLess effective than EDTA for chelating copper, can alter the flavor profile

Experimental Validation of Sequestrant Efficacy

To objectively evaluate the performance of dicalcium EDTA and its alternatives, a series of well-designed experiments are crucial. The following protocols provide a framework for assessing key performance indicators.

Evaluation of Lipid Oxidation Inhibition

Lipid oxidation is a primary cause of quality deterioration in many food products, leading to rancidity.[18][19] Sequestrants inhibit this process by chelating metal ions that catalyze the oxidation of fats and oils.

Experimental Protocol: Peroxide Value (PV) Determination

The peroxide value is a measure of the primary products of lipid oxidation.[18][19][20]

Methodology:

  • Sample Preparation: Prepare batches of a model food system (e.g., an oil-in-water emulsion) with and without the addition of different sequestrants (dicalcium EDTA, citric acid, etc.) at varying concentrations. Include a control sample with no sequestrant.

  • Accelerated Storage: Store the samples under conditions that promote oxidation (e.g., elevated temperature and exposure to light).

  • Lipid Extraction: At regular intervals, extract the lipid portion from the samples using a suitable solvent (e.g., a chloroform/methanol mixture).

  • Titration:

    • Dissolve a known amount of the extracted lipid in a mixture of acetic acid and chloroform.

    • Add a saturated solution of potassium iodide. The hydroperoxides in the oxidized lipid will oxidize the iodide to iodine.

    • Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.

  • Calculation: The peroxide value is expressed in milliequivalents of active oxygen per kilogram of fat. A lower peroxide value indicates better inhibition of lipid oxidation.

Causality: By comparing the peroxide values of the samples with different sequestrants over time, you can determine their relative effectiveness in preventing the initial stages of lipid oxidation. Dicalcium EDTA is expected to show a significantly lower rate of peroxide formation compared to the control and may outperform other sequestrants depending on the food matrix.

Assessment of Color Stability

In many food products, color is a key indicator of quality and freshness. Metal ions can contribute to color degradation through various chemical reactions.

Experimental Protocol: Colorimetric Analysis

Colorimeters provide a quantitative measure of color using the Lab* color space, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.[21]

Methodology:

  • Sample Preparation: Prepare samples of a colored food product (e.g., a fruit beverage or a canned vegetable) with different sequestrants.

  • Storage: Store the samples under relevant conditions (e.g., light exposure for beverages in clear containers).

  • Color Measurement:

    • Calibrate the colorimeter according to the manufacturer's instructions.

    • At specified time intervals, measure the L, a, and b* values of each sample.

  • Data Analysis: Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2] A smaller ΔE value indicates less color change and therefore better color stability.[21]

Causality: This protocol allows for a direct comparison of the ability of different sequestrants to prevent color degradation. Dicalcium EDTA is anticipated to maintain a more stable color profile, as evidenced by a lower ΔE* over the storage period.

Quantification of Vitamin Retention

Vitamins, particularly vitamin C (ascorbic acid), are susceptible to degradation in the presence of metal ions.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Vitamin C Analysis

HPLC is a highly sensitive and specific method for quantifying vitamin levels in food.[22]

Methodology:

  • Sample Preparation: Prepare a vitamin-fortified food system (e.g., a fruit juice) with the addition of various sequestrants.

  • Storage: Store the samples under controlled conditions.

  • Extraction: At regular intervals, extract the vitamin C from the samples using an appropriate extraction solution (e.g., metaphosphoric acid solution to prevent oxidation during extraction).

  • HPLC Analysis:

    • Filter the extract and inject a known volume into the HPLC system.

    • Use a suitable column (e.g., a C18 column) and mobile phase to separate the ascorbic acid from other components.

    • Detect the ascorbic acid using a UV detector.

  • Quantification: Compare the peak area of the ascorbic acid in the sample to a standard curve prepared from known concentrations of ascorbic acid.

Causality: By tracking the concentration of vitamin C over time, this experiment demonstrates the protective effect of sequestrants. Dicalcium EDTA is expected to significantly slow the degradation of vitamin C compared to the control sample.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the chelation mechanism and experimental workflows.

ChelationMechanism cluster_reactants Before Chelation cluster_product After Chelation Metal Ion Metal Ion (e.g., Fe²⁺) Chelated Complex Stable Chelated Complex Metal Ion->Chelated Complex Is bound by Dicalcium EDTA Dicalcium EDTA Dicalcium EDTA->Chelated Complex Binds to

Caption: Mechanism of Dicalcium EDTA Chelation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis at Time Intervals cluster_results Results & Comparison A Control (No Sequestrant) E Controlled Temperature & Light A->E B Dicalcium EDTA B->E C Alternative Sequestrant 1 C->E D Alternative Sequestrant 2 D->E F Lipid Oxidation (PV) E->F G Color Stability (ΔE*) E->G H Vitamin Retention (HPLC) E->H I Comparative Efficacy Data F->I G->I H->I

Caption: General Experimental Workflow for Sequestrant Validation.

Regulatory and Safety Considerations

Dicalcium EDTA is recognized as a safe food additive by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), which classifies it as Generally Recognized as Safe (GRAS).[10] The FDA has established maximum usage levels for dicalcium EDTA in various food categories to ensure consumer safety.[11][23] For example, in cooked, canned legumes, the maximum level is 365 parts per million to promote color retention.[23] It is crucial for product developers to adhere to these regulations.

Toxicological studies have shown that dicalcium EDTA is poorly absorbed from the gastrointestinal tract and is metabolically inert.[24] The acceptable daily intake (ADI) is set at a level far higher than what would typically be consumed through food.[11]

Conclusion

Dicalcium EDTA stands out as a highly effective and safe sequestrant for a wide range of food applications. Its ability to form stable complexes with metal ions provides significant protection against oxidative degradation, thereby preserving the color, flavor, and nutritional quality of food products. Through the rigorous experimental validation outlined in this guide, researchers and food scientists can confidently assess and confirm the superior performance of dicalcium EDTA in their specific product formulations, ensuring the delivery of high-quality, stable, and appealing food products to the consumer.

References

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC. (n.d.).
  • A review of analytical methods measuring lipid oxidation status in foods: A challenging task. (n.d.).
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (2021, October 9). PubMed.
  • Calcium Disodium EDTA: Uses, Safety, and Medical Applications. (n.d.). GetLabTest.com.
  • Short Review of Calcium Disodium Ethylene Diamine Tetra Acetic Acid as a Food Additive. (2014, July 14). European Journal of Nutrition & Food Safety.
  • Is Calcium Disodium EDTA a Safe Additive? (2018, October 27). Healthline.
  • Food Additives Permitted for Direct Addition to Food for Human Consumption; Calcium Disodium EDTA and Disodium EDTA. (2000, August 8). Federal Register.
  • EDTA Chelation Reaction Mechanism: Explanation of Chemical Binding and Stability. (n.d.).
  • Analysing Food Color Additives Safety and Testing. (2024, July 15). Eurofins Scientific.
  • Sequestering agents as food additives ppt. (n.d.). Slideshare.
  • 21 CFR 172.120 -- Calcium disodium EDTA. (n.d.). eCFR.
  • Calcium Disodium EDTA: Uses, Side Effects, and Safety. (2025, October 21). Everyday Health.
  • Is Calcium Disodium EDTA Harmful? Safety, Uses, and Guidelines. (2025, April 24). Echemi.
  • Calcium Disodium EDTA vs Sodium Tripolyphosphate. (2026, March 24). CheckIt AI.
  • EDTA (Ethylenediaminetetraacetic acid): Chelation Therapy & Industrial Uses. (2026, February 24). Echemi.
  • The Science Behind Calcium Disodium EDTA: Enhancing Food Quality and Safety. (2026, March 23). NINGBO INNO PHARMCHEM CO.,LTD.
  • Colorimetry: The Key to Antioxidant Selection for Stable Colors. (n.d.). BTSA.
  • Sequestrant. (n.d.). Wikipedia.
  • Short Review of Calcium Disodium Ethylene Diamine Tetra Acetic Acid as a Food Additive. (2014).
  • What is the mechanism of Disodium edetate? (2024, July 17). Patsnap Synapse.
  • General Concepts of the Chemistry of Chelation. (n.d.). The Chem Connections Homepage.
  • CALCIUM DISODIUM EDTA. (n.d.). Ataman Kimya.
  • Disodium EDTA vs Tetrasodium EDTA. (n.d.). Guidechem.
  • Chelation in Agriculture Fertilizers: What to Know. (2023, May 5). The Andersons Plant Nutrient Group.
  • IV Chelation Calcium EDTA vs. Disodium EDTA. (2023, August 23). Kentuckiana Integrative Medicine.
  • Disodium Calcium EDTA. (2024, August 1). Earth Fare. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL7hA0OyPtgnk5ISyYuayFbE6Dqp1XbIrda5C0OM8Kc6rj_Rqv4NzVAZaD51rJEEwJT3zVct97IF83DJZT3c7rAVTRM8lxLSr-DDSNifg04zBIziocScfJs2tGs2kt55tGUDQMjVr5FORL6jJv0GIyhFp3yuV3]([Link]

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Comparative

Comprehensive Comparative Analysis: Dicalcium EDTA vs. Tetrasodium EDTA in Molecular Biology

Executive Summary Ethylenediaminetetraacetic acid (EDTA) is a foundational chelating agent in molecular biology, primarily utilized to sequester divalent and trivalent metal ions. However, the assumption that all EDTA sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethylenediaminetetraacetic acid (EDTA) is a foundational chelating agent in molecular biology, primarily utilized to sequester divalent and trivalent metal ions. However, the assumption that all EDTA salts are interchangeable is a critical experimental error. The choice between Tetrasodium EDTA (Na₄EDTA) and Dicalcium EDTA (CaNa₂EDTA) dictates the pH of the microenvironment and the specific ions targeted for chelation[1]. This guide provides an in-depth mechanistic comparison of these two salts, exploring their physicochemical divergence and establishing causality for their distinct roles in nucleic acid assays and specialized cell culture.

Mechanistic Divergence: Broad-Spectrum vs. Selective Chelation

The fundamental difference between Na₄EDTA and CaNa₂EDTA lies in their saturation state and resulting protonation dynamics[2].

  • Tetrasodium EDTA (Na₄EDTA): As a fully neutralized salt, Na₄EDTA yields a highly alkaline solution (pH 10.0–11.5)[1]. It acts as a broad-spectrum chelator, exhibiting high affinity for magnesium (Mg²⁺), calcium (Ca²⁺), and heavy metals. By stripping Mg²⁺ from the environment, it effectively neutralizes metalloenzymes, including DNases and RNases[1].

  • Dicalcium EDTA (CaNa₂EDTA): This salt is pre-saturated with calcium ions. Because its chelation sites are already occupied by Ca²⁺, it cannot sequester additional calcium from the surrounding environment[3]. Instead, it operates via an ion-exchange mechanism . When introduced to heavy metals with a higher binding affinity (such as Pb²⁺, Zn²⁺, or Fe³⁺), the heavy metal displaces the calcium. This makes CaNa₂EDTA a highly selective tool for neutralizing heavy metal toxicity without disrupting physiological calcium gradients[3].

ChelationDynamics cluster_0 Tetrasodium EDTA (Broad Spectrum) cluster_1 Dicalcium EDTA (Selective) N1 Na4EDTA (pH 10-11.5) N2 Ca2+ / Mg2+ N1->N2 Strong Chelation N3 Heavy Metals (Pb2+, Zn2+) N1->N3 Strong Chelation C1 CaNa2EDTA (Ca2+ Saturated) C2 Ca2+ / Mg2+ C1->C2 No Chelation (Preserves Ions) C3 Heavy Metals (Pb2+, Zn2+) C1->C3 Ion Exchange (Displaces Ca2+)

Fig 1: Chelation dynamics of Na4EDTA vs. CaNa2EDTA across different metal ions.

Quantitative Physicochemical Comparison

To ensure reproducibility, researchers must account for the molecular weight and pH differences when substituting EDTA salts. The following table summarizes the core quantitative data:

PropertyTetrasodium EDTA (Na₄EDTA)Dicalcium EDTA (CaNa₂EDTA)
Molecular Formula C₁₀H₁₂N₂Na₄O₈C₁₀H₁₂CaN₂Na₂O₈
Molecular Weight 380.17 g/mol [1]374.27 g/mol [4]
pH (1% Aqueous Solution) ~10.0 - 11.5[1]~6.5 - 7.5
Calcium Chelation Affinity High (Depletes ambient Ca²⁺)None (Pre-saturated)[3]
Heavy Metal Affinity HighHigh (via Ca²⁺ displacement)[3]
Primary Biological Application Alkaline lysis, nuclease inhibitionHeavy metal detoxification in live cells

Application Causality & Experimental Workflows

Tetrasodium EDTA in the Alkaline Comet Assay

The Causality: The Comet Assay (Single Cell Gel Electrophoresis) is utilized to detect DNA damage. The alkaline version of this assay requires a pH > 13 to disrupt hydrogen bonding, unwind the DNA double helix, and express alkali-labile sites as single-strand breaks[5]. Using Disodium EDTA (pH 4-6) requires the addition of massive amounts of NaOH to reach pH 13, which artificially inflates the ionic strength of the buffer and can cause localized heating or volume expansion. By utilizing Tetrasodium EDTA (pH 10-11.5) , the base buffer is already highly alkaline, minimizing the required NaOH adjustment and maintaining osmotic stability[5]. Simultaneously, Na₄EDTA aggressively chelates Mg²⁺, completely halting endogenous nuclease activity that could cause false-positive DNA fragmentation[1].

Self-Validating Protocol: Alkaline Lysis Buffer Preparation

  • Formulation: In a beaker containing 800 mL of distilled water, add 146.1 g NaCl (2.5 M), 38.0 g Na₄EDTA (100 mM), and 1.2 g Tris base (10 mM).

  • Dissolution & pH Adjustment: Stir until fully dissolved. Because Na₄EDTA is used, the initial pH will be ~10.5. Carefully add solid NaOH pellets to reach exactly pH 10.0. Validation Check: The minimal addition of NaOH required confirms the buffering advantage of the tetrasodium salt, preventing unwanted increases in solution volume and ionic strength.

  • Finalization: Adjust the final volume to 1000 mL with dH₂O. Chill to 4°C.

  • Usage: Immediately before use, add 1% Triton X-100 and 10% DMSO. Submerge agarose-embedded cells in the cold lysis buffer for 1 hour.

Dicalcium EDTA in Adherent Cell Culture

The Causality: In cell culture, standard EDTA is routinely used to detach adherent cells. It achieves this by stripping Ca²⁺ from the extracellular matrix, which induces a conformational change in calcium-dependent adhesion molecules (cadherins), breaking cell-to-cell and cell-to-matrix bonds[1]. However, if a researcher is conducting a heavy metal toxicity assay (e.g., exposing cells to lead or zinc) and wishes to neutralize the metal without detaching the cells, standard EDTA will ruin the experiment. Dicalcium EDTA solves this. Because it is saturated with calcium, it ignores the cadherin-bound Ca²⁺. Instead, it exchanges its calcium for the toxic heavy metals, neutralizing the threat while preserving the structural integrity of the cell monolayer[3].

Self-Validating Protocol: Selective Heavy Metal Depletion

  • Stock Preparation: Prepare a 100 mM stock solution of CaNa₂EDTA in sterile PBS. The natural pH will be ~7.0, requiring no adjustment.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter inside a biosafety cabinet.

  • Application: Spike the CaNa₂EDTA directly into the heavy-metal-contaminated complete growth media at an equimolar concentration to the contaminant (e.g., 500 µM).

  • Incubation & Validation: Incubate the adherent cells (e.g., HEK293) at 37°C with 5% CO₂. Validation Check: At 24 hours, observe the cells under phase-contrast microscopy. The cells must maintain a flattened, polygonal morphology and remain firmly attached to the flask. This physical adherence proves that the CaNa₂EDTA successfully spared the calcium-dependent cadherins while neutralizing the heavy metal stress.

EDTA_Selection Start Experimental Requirement Q1 Does the assay require calcium preservation? Start->Q1 Path_Yes Yes (e.g., Adherent Cells) Q1->Path_Yes Preserve Ca2+ Path_No No (e.g., DNA Extraction) Q1->Path_No Broad Chelation Result_Ca Use Dicalcium EDTA (CaNa2EDTA) Path_Yes->Result_Ca Q2 Is an alkaline pH (>10) required? Path_No->Q2 Result_Tetra Use Tetrasodium EDTA (Na4EDTA) Q2->Result_Tetra Yes (Comet Assay) Result_Di Use Disodium EDTA (Na2EDTA) Q2->Result_Di No (Standard TE)

Fig 2: Decision matrix for selecting the optimal EDTA salt in molecular biology workflows.

Conclusion

The substitution of EDTA salts is not a 1:1 exchange. Tetrasodium EDTA is the optimal choice for assays requiring aggressive, broad-spectrum chelation in an alkaline environment, such as high-pH DNA extraction and Comet assays. Conversely, Dicalcium EDTA is a precision tool designed for physiological environments where heavy metal sequestration must occur without disrupting vital calcium signaling or cellular adhesion. Understanding these causal mechanisms ensures assay integrity and reproducible data.

References

  • Benchchem. "Comparative analysis of different EDTA salts in research applications." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4-gZV_61OkC7OhofSU6-oQY-KZDsg93-Xga59ut414Dz2aVFIm5JlFvUFIB5pyir9TujGi5VUcg7CwxbhZxPquwRk6MbJaHIDXDWPGdLK0lZ2FSRXmyIcUPH0JzK3Bl0jqXWqsForjLBFeup6UGgt_tSUlFhlM61ZMXjVDm11y54N1Jw8g7Te3QFZxrdyJY2pCR9AZDL4xEGiJbY0ohQ6rTY=]
  • Difference Between. "Difference Between Disodium EDTA and Tetrasodium EDTA." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvhuQzoyUXc9GYOde6rIvbZvrFnaOgR5RUg9vhQ-OEq-OVi1j8_SxXKsnBlD9UXTW_xFIuEcezP8vcWB091YTeP8JA-pEv4PlGCy5TEKy1rloD7AURwlhVzBsL3vq5oEhu-Cc1OQsapd6KT9IaOANErS_ZJXvrtdhvQJ7gymLxtLIJF9PqHkdY64Bf2JDG1qyHUSI=]
  • CymitQuimica. "CAS 62-33-9: Calcium disodium EDTA." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRoetwn3Xceb4wJAOTYJz55fF3-EGWq_CYICohGImsTd9CDipo6kOooJvQh2T4iIHio-xdYkrXBseLHCdKrsnbc_3spw87WzXZCNEzLrY6jTJMPTFWUULy4MZbDeaLDKY=]
  • ResearchGate. "Can I use tertra-sodium EDTA dihydrate(M.W. 416.2) instead of di-hydrate EDTA dihydrate(M.W. 372.24) in commet assay?" URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1zEtLzyrSNF4F5n_tkWs9wdQ1QIQsqZd7R1RkVKPi_m90MzJKfGan1obFAv9pTvLX1z4m-tR0fIATeCovehAqsNL1_Rr5-XzqFpKkBH5Sep70SNFR-JhPJ_YPYr6X-WFEVIACqGY4hKrJeVNZuY1m4ZEx2waNCHmpRXLJO-Z4pSr1lAPemrHD-HPGxDT-wdXQ8yhf0zOxQdwOoBk-Nl3A1tc3AB09guJqy_OmL1rOC82YtyiMHwllKtkPHY7qyz6YNZtuSpPbOg==]
  • Echemi. "62-33-9, Calcium disodium EDTA Formula." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsZuE0OB3_ZBwOCM5SdCU7hKvJFOGiMOajGhdvmFb5dIN5qm9etUEOaAuATVSeOaHqYHiMiA_udC4ERbXm3Pq-G9-xV9sn5rcSuTMOibmid1HzCgtyIXKvyeKe6Gnzh-XhFtmYsUAULossM4DiQFYVlaCGFsdnI3Wwv44bp7wQZ-E=]

Sources

Validation

In Vitro Toxicity Comparison of EDTA Salts: A Comprehensive Guide for Formulation and Experimental Design

As a Senior Application Scientist, selecting the appropriate chelating agent is a critical decision that balances functional efficacy (e.g., permeability enhancement, metalloprotease inhibition, or trace metal sequestrat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate chelating agent is a critical decision that balances functional efficacy (e.g., permeability enhancement, metalloprotease inhibition, or trace metal sequestration) against cellular toxicity. Ethylenediaminetetraacetic acid (EDTA) and its salts are ubiquitous in drug development, cell culture, and endodontics. However, their in vitro cytotoxicity profiles vary drastically depending on their counterions and pre-chelation status.

This guide objectively compares the in vitro performance and toxicity of common EDTA salts—Disodium EDTA (EDTA-2Na), Tetrasodium EDTA (EDTA-4Na), Dipotassium EDTA (EDTA-K2), and Calcium Disodium EDTA (CaNa₂EDTA)—providing actionable experimental frameworks for researchers.

Mechanistic Causality: The Biochemical Basis of EDTA Cytotoxicity

The cytotoxicity of EDTA is not driven by the inherent toxicity of the molecule itself, but rather by its primary thermodynamic function: the chelation of essential divalent cations[1]. Understanding this causality is essential for interpreting in vitro data.

  • Extracellular Calcium Depletion (Adhesion Disruption): Epithelial and fibroblastic cell lines (e.g., Caco-2, L929, HeLa) rely on E-cadherins for cell-cell adhesion and integrins for extracellular matrix (ECM) attachment. These transmembrane proteins are strictly calcium-dependent. Unchelated EDTA salts rapidly strip Ca²⁺ from the culture media, causing the breakdown of adherens junctions and subsequent cell detachment[2].

  • Intracellular Ion Stripping (Membrane Destabilization): Prolonged exposure leads to the depletion of intracellular Mg²⁺ and Zn²⁺, which are critical for metalloenzyme function and plasma membrane stability.

  • Apoptosis Induction: The severe disruption of the cytoskeleton and loss of anchorage triggers anoikis (a form of programmed cell death), culminating in caspase activation and irreversible loss of cell viability[3].

Conversely, Calcium Disodium EDTA (CaNa₂EDTA) exhibits a fundamentally different biological profile. Because its high-affinity hexadentate binding site is already occupied by a calcium ion, it does not deplete environmental or structural Ca²⁺. It selectively exchanges its calcium for heavy metals (like Pb²⁺ or Zn²⁺) due to higher stability constants, thereby preserving cellular integrity[4].

G EDTA Unchelated EDTA Salts (Na2, Na4, K2) Chelation Chelation of Extracellular Ca2+ and Mg2+ EDTA->Chelation CaNa2EDTA Calcium Disodium EDTA (Pre-chelated) NoChelation Minimal Ca2+ Depletion from Environment CaNa2EDTA->NoChelation Cadherin Disruption of Cadherin Cell-Cell Adhesion Chelation->Cadherin Viability Maintained Cell Viability & Structural Integrity NoChelation->Viability Membrane Membrane Destabilization & Detachment Cadherin->Membrane Apoptosis Caspase Activation (Apoptosis) Membrane->Apoptosis

Mechanistic pathways of cytotoxicity for unchelated vs. pre-chelated EDTA salts.

Comparative Toxicity Profiles of Common EDTA Salts

When evaluating these salts for drug formulations or in vitro assays, scientists must account for both chelation potential and pH effects. Table 1 summarizes the comparative quantitative data.

EDTA-2Na and EDTA-4Na (High Cytotoxicity)

Both sodium salts are highly effective chelators and exhibit significant dose- and time-dependent cytotoxicity. In endodontic studies utilizing L929 fibroblasts, 17% EDTA solutions demonstrated a near-total loss of cell viability within 24 hours[5]. Crucial Note: EDTA-4Na is the salt of a weak acid and a strong base. In unbuffered in vitro environments, it hydrolyzes to create a highly alkaline solution (pH ~10.5–11.5). This causes immediate caustic shock to cultured cells, artificially inflating its apparent cytotoxicity compared to the mildly acidic EDTA-2Na.

EDTA-K2 and EDTA-K3 (High Cytotoxicity)

Primarily utilized as anticoagulants in hematology tubes, potassium salts share the exact chelation thermodynamics of sodium salts. They are highly cytotoxic to cultured cell lines at concentrations above 1 mM due to rapid calcium depletion.

Calcium Disodium EDTA (Low Cytotoxicity)

CaNa₂EDTA is the safest variant for in vitro and in vivo applications where trace metal chelation is required without disrupting epithelial barriers. It exhibits an IC₅₀ significantly higher (>10-fold) than unchelated EDTA salts, making it the standard for systemic heavy metal detoxification and metallo-β-lactamase inhibition studies[4].

Table 1: Comparative In Vitro Cytotoxicity of EDTA Salts
EDTA SaltChemical FormulaPrimary Chelation TargetRelative In Vitro CytotoxicityPrimary Mechanism of Toxicity
Disodium EDTA (EDTA-2Na) C₁₀H₁₄N₂Na₂O₈Ca²⁺, Mg²⁺, Heavy MetalsHigh (IC₅₀ ~0.5 - 1.0 mM)Calcium depletion, tight junction disruption
Tetrasodium EDTA (EDTA-4Na) C₁₀H₁₂N₂Na₄O₈Ca²⁺, Mg²⁺, Heavy MetalsVery HighCalcium depletion + Alkaline pH shock (if unbuffered)
Dipotassium EDTA (EDTA-K2) C₁₀H₁₄K₂N₂O₈Ca²⁺, Mg²⁺HighCalcium depletion
Calcium Disodium EDTA C₁₀H₁₂CaN₂Na₂O₈Heavy Metals (Pb²⁺, Zn²⁺)Low (IC₅₀ > 10 mM)Minimal; high-affinity site pre-occupied by Ca²⁺

Experimental Methodology: Self-Validating Protocol for Cytotoxicity Screening

To accurately compare the cytotoxicity of these salts, the experimental design must isolate chelation-induced toxicity from pH-induced toxicity. The following step-by-step methodology utilizes a Mechanistic Rescue Control —a self-validating system that proves cell death is strictly dependent on calcium depletion.

Step-by-Step MTT Viability Assay (Caco-2 / L929 Fibroblasts)
  • Cell Seeding: Seed Caco-2 or L929 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂ to allow full adherence.

  • Reagent Preparation & pH Buffering (Critical Step): Prepare 100 mM stock solutions of EDTA-2Na, EDTA-4Na, and CaNa₂EDTA in HBSS (Hank's Balanced Salt Solution). Strictly adjust the pH of the EDTA-4Na solution to 7.4 using HCl to eliminate caustic shock.

  • Group Assignment & Exposure:

    • Test Groups: Expose cells to a concentration gradient (0.01 mM to 10 mM) of each salt.

    • pH Control: Expose a parallel group to unbuffered EDTA-4Na to quantify pH-induced necrosis.

    • Mechanistic Rescue Control: Expose cells to 5 mM EDTA-2Na supplemented simultaneously with 5 mM CaCl₂. If viability is maintained, it validates that toxicity is driven by Ca²⁺ chelation, not the EDTA backbone.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Wash wells with PBS. Add 100 µL of fresh media and 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Quantification: Discard media, add 100 µL of DMSO to dissolve the intracellular formazan crystals. Read absorbance at 570 nm using a microplate reader to calculate the IC₅₀.

Workflow cluster_groups Step 2: Experimental & Control Groups Seed Step 1: Cell Seeding (Caco-2 / L929 in 96-well plates) Test Test Group (EDTA-2Na, 4Na, CaNa2) Seed->Test pHCtrl pH Control (Unbuffered 4Na vs pH 7.4) Seed->pHCtrl Rescue Mechanistic Rescue (EDTA-2Na + Equimolar CaCl2) Seed->Rescue Incubate Step 3: Incubation (24h at 37°C, 5% CO2) Test->Incubate pHCtrl->Incubate Rescue->Incubate Assay Step 4: Viability Assay (MTT / XTT / Flow Cytometry) Incubate->Assay

Self-validating experimental workflow incorporating mechanistic rescue controls.

Data Interpretation & Application in Drug Development

The choice of EDTA salt must align with the therapeutic or experimental goal:

  • For Permeability Enhancement: If the goal is to temporarily open tight junctions for oral peptide delivery (e.g., across a Caco-2 monolayer), EDTA-2Na is preferred[2]. However, the concentration must be tightly titrated below the IC₅₀ to ensure the disruption is reversible and does not lead to permanent epithelial sloughing.

  • For Antioxidant/Preservative Use: If EDTA is included in a biologic formulation merely to chelate trace metals (like copper or iron) and prevent lipid peroxidation or protein aggregation, Calcium Disodium EDTA is the superior choice. It provides the necessary heavy metal sequestration without stripping structural calcium from the patient's cells or inducing localized cytotoxicity at the injection site[4].

References

  • Lanigan, R. S., & Yamarik, T. A. (2002). Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA. International Journal of Toxicology. [Link]

  • Ballal, N. V., et al. (2009). A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: root canal irrigants. Oral Surgery, Oral Medicine, Oral Pathology, Oral Radiology, and Endodontology. [Link]

  • Aoki, N., et al. (2010). Efficacy of Calcium-EDTA as an Inhibitor for Metallo-β-Lactamase in a Mouse Model of Pseudomonas aeruginosa Pneumonia. Antimicrobial Agents and Chemotherapy. [Link]

  • Tomita, M., et al. (1999). Comparison of absorption-enhancing effect between sodium caprate and disodium ethylenediaminetetraacetate in Caco-2 cells. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

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Comparative

Validating the purity of synthesized dicalcium ethylenediaminetetraacetate

An In-Depth Comparative Guide to Validating the Purity of Synthesized Dicalcium Ethylenediaminetetraacetate Introduction: The Critical Role of Purity in Ca2EDTA Applications Dicalcium ethylenediaminetetraacetate (Ca2EDTA...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Validating the Purity of Synthesized Dicalcium Ethylenediaminetetraacetate

Introduction: The Critical Role of Purity in Ca2EDTA Applications

Dicalcium ethylenediaminetetraacetate (Ca2EDTA), a stable, water-soluble chelate, is a cornerstone in various scientific and pharmaceutical applications. From its use as a sequestrant and preservative in foods and pharmaceuticals to its role in chelation therapy for heavy metal poisoning, the efficacy and safety of Ca2EDTA are directly contingent upon its purity.[1][2][3] For researchers, scientists, and drug development professionals, the ability to accurately validate the purity of synthesized Ca2EDTA is not merely a quality control measure; it is a fundamental requirement for ensuring experimental reproducibility, product safety, and regulatory compliance.

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Ca2EDTA. Moving beyond a simple listing of protocols, we delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most appropriate validation strategy for your specific needs.

Understanding the Source: Synthesis and Potential Impurities

The purity of the final Ca2EDTA product is intrinsically linked to its synthesis route. While various methods exist, a common approach involves the reaction of ethylenediaminetetraacetic acid disodium salt with a calcium-containing compound, such as calcium chloride or calcium carbonate, in an aqueous solution.[4] Another foundational synthesis for EDTA itself is the alkaline cyanomethylation of ethylenediamine, which uses formaldehyde and sodium cyanide.[5][6]

Regardless of the specific pathway, several impurities can be introduced or cogenerated. Understanding these potential contaminants is crucial for selecting a purity validation method with the appropriate specificity.

Common Impurities in Ca2EDTA Synthesis:

  • Unreacted Starting Materials: Residual ethylenediamine, chloroacetic acid, or nitrilotriacetic acid (NTA) can remain if the reaction does not go to completion.[5][6] NTA, in particular, is a common impurity in the cyanomethylation route.[6]

  • Side-Reaction Products: Glycine and other aminopolycarboxylic acids can be formed from reactions involving ammonia, a common by-product.[5]

  • Inorganic Salts: Synthesis methods can result in inorganic salt contamination, such as sodium chloride, which may need to be removed during purification.[6]

  • Free or Incorrectly Chelated Metal Ions: The presence of unchelated calcium or the chelation of other metallic impurities from reagents or reaction vessels can affect the product's quality.

A Comparative Guide to Purity Validation Methodologies

The choice of an analytical method is a balance between specificity, sensitivity, cost, and throughput. Here, we compare several key techniques for assessing Ca2EDTA purity.

Complexometric Titration: The Classic Approach

Principle: Titration is a robust, quantitative chemical analysis method. For Ca2EDTA, it's often used to determine the assay or the percentage of the active chelate. One common method involves titrating the sample with a standardized solution of a metal ion that forms a more stable complex with EDTA than calcium, or by displacing the calcium and titrating it directly. A more direct assay involves titrating the EDTA moiety with a metal salt solution, like mercuric nitrate, in the presence of an indicator that changes color at the endpoint.[1]

Experimental Protocol (Assay of Ca2EDTA with Mercuric Nitrate):

  • Sample Preparation: Accurately weigh and dissolve approximately 1.2 g of the synthesized Ca2EDTA sample in 75 ml of water.[1]

  • Buffering: Add 25 ml of dilute acetic acid TS to the solution.[1]

  • Indicator Addition: Add 1.0 ml of a diphenylcarbazone solution (1 g in 100 ml ethanol).[1]

  • Titration: Titrate the solution slowly with standardized 0.1 M mercuric nitrate.[1]

  • Endpoint Detection: The endpoint is reached at the first appearance of a stable purplish color.[1]

  • Calculation: The purity is calculated based on the volume of titrant used. Each ml of 0.1 M mercuric nitrate is equivalent to 37.43 mg of C10H12CaN2Na2O8.[1]

Trustworthiness & Causality: This method's trustworthiness comes from its stoichiometric precision. The choice of mercuric nitrate is due to the very high stability constant of the Hg(II)-EDTA complex, ensuring a sharp and clear endpoint. The acidic buffer is necessary to maintain the proper pH for the indicator's color change and the complexation reaction.

Advantages:

  • Low cost and requires standard laboratory equipment.

  • High precision and accuracy when performed correctly.

  • Recognized by various pharmacopeias.[1][7]

Limitations:

  • Lacks specificity; it quantifies the total amount of chelating agent (like EDTA) but does not distinguish it from other chelating impurities like NTA.

  • Can be labor-intensive and requires skilled personnel for accurate endpoint detection.

  • Uses mercury salts, which are highly toxic and require careful handling and disposal.

High-Performance Liquid Chromatography (HPLC): The Specificity Standard

Principle: HPLC is a powerful separation technique ideal for identifying and quantifying individual components in a mixture. Since EDTA and its analogues lack a strong chromophore for UV detection, a pre-column derivatization step is typically employed.[8] This involves reacting the sample with a metal salt, most commonly ferric chloride (FeCl3), to form a stable metal-EDTA complex that strongly absorbs UV light.[3][9]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Weigh Ca2EDTA Sample Dissolve Dissolve in Water Sample->Dissolve Derivatize Add Ferric Chloride Solution (e.g., in 0.1 N HCl) Dissolve->Derivatize Complex Heat to Form Stable [Fe-EDTA]⁻ Complex Derivatize->Complex Filter Filter through 0.45µm Membrane Complex->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separate on C18 Column (Reverse Phase) Inject->Separate Detect Detect [Fe-EDTA]⁻ Complex (e.g., 254-270 nm) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for HPLC analysis of EDTA via pre-column derivatization.

Experimental Protocol (General Method):

  • Standard & Sample Preparation: Prepare a stock solution of a Disodium Edetate reference standard (e.g., 1 mg/mL).[3] Dissolve a precisely weighed amount of the synthesized Ca2EDTA sample to achieve a similar expected concentration.

  • Derivatization: Transfer a known volume of the sample or standard solution into a volumetric flask. Add a solution of ferric chloride (e.g., 500 µg/mL in 0.1 N HCl).[3] Some methods recommend heating the mixture (e.g., at 70°C for 20 minutes) to ensure complete complexation.[9]

  • Dilution: Make up the volume with the appropriate diluent (e.g., water or 0.1 N HCl).[3]

  • Chromatography:

    • Column: A C18 reverse-phase column is commonly used.[9][10]

    • Mobile Phase: A mixture of a buffer (e.g., tetrabutylammonium bromide) and an organic solvent like acetonitrile or methanol is typical.[8][9]

    • Flow Rate: Typically around 0.3 - 1.0 mL/min.[9][10]

    • Detection: UV detection at a wavelength between 254 nm and 270 nm.[3][8]

  • Quantification: Compare the peak area of the [Fe-EDTA]⁻ complex in the sample chromatogram to a calibration curve generated from the reference standards.[11]

Trustworthiness & Causality: The method's reliability stems from the chromatographic separation, which can resolve the target Ca2EDTA peak from potential impurities like NTA, which would have a different retention time. The derivatization step is essential because EDTA itself has no significant UV absorbance. Forming the iron complex creates a molecule that can be "seen" by the UV detector, enabling sensitive quantification.[3][8]

Advantages:

  • High specificity, allowing for the separation and quantification of EDTA from other chelating agents.[11]

  • High sensitivity, with limits of detection (LOD) reported in the low µg/L range.[10]

  • Well-established and validated methods are widely available.[8][11]

Limitations:

  • Requires more expensive equipment (HPLC system).

  • Method development can be more complex and time-consuming.

  • The derivatization step adds complexity and a potential source of variability.

UV-Visible Spectrophotometry: A Rapid Screening Tool

Principle: This method relies on the same principle as HPLC detection: the formation of a colored complex between EDTA and a metal ion, typically iron (III). The absorbance of this complex is measured at a specific wavelength, and its concentration is determined using Beer's Law.[3]

Experimental Protocol:

  • Reagent Preparation: Prepare a ferric chloride solution (e.g., 500 µg/mL in 0.1 N HCl).[3]

  • Calibration Curve: Prepare a series of standard solutions of Disodium Edetate with known concentrations (e.g., 5–50 μg/mL). To each, add a fixed volume of the ferric chloride solution and dilute to the final volume with 0.1 N HCl.[3]

  • Sample Preparation: Dissolve the synthesized Ca2EDTA sample in 0.1 N HCl, add the same fixed volume of ferric chloride solution, and dilute to a concentration within the calibration range.[3]

  • Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax), which is typically around 270 nm for the Fe-EDTA complex.[3][9]

  • Calculation: Determine the concentration of EDTA in the sample by plotting the calibration curve and interpolating the sample's concentration from its absorbance.

Trustworthiness & Causality: This is a simple and rapid method, but its trustworthiness for purity assessment is limited. The method is based on the total formation of the Fe-chelate complex. Any other chelating impurities in the sample that also form a complex with iron will contribute to the absorbance, leading to an overestimation of the EDTA content. Therefore, it is best considered a method for quantifying the total chelating capacity rather than a specific purity assay.

Advantages:

  • Simple, rapid, and cost-effective.[3][12]

  • Requires only a basic UV-Vis spectrophotometer.

  • Good for rapid, routine quantification where high specificity is not required.

Limitations:

  • Non-specific; it measures the total concentration of substances that chelate iron under the test conditions.[13]

  • Less sensitive than chromatographic methods.

Ion-Exchange and Atomic Spectroscopy: Assessing Chelation Efficacy

Principle: While not a direct measure of the Ca2EDTA molecule's purity, this approach validates its primary function: the chelation of calcium. The method involves separating the effectively chelated calcium from any free or weakly bound calcium ions using an ion-exchange resin. The amount of chelated calcium that passes through the resin is then quantified using a highly sensitive elemental analysis technique like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[14]

Experimental Protocol (Conceptual):

  • Sample Preparation: Dissolve a known quantity of the synthesized Ca2EDTA in deionized water.

  • Ion Exchange: Pass the solution through a cation-exchange resin column (e.g., a sulfonated resin).[14] The resin will capture free calcium ions and any cations that are not strongly chelated.

  • Elution: The Ca2EDTA complex, being an anionic chelate at neutral to alkaline pH, will pass through the column.

  • Digestion (if needed for ICP): The eluate is collected and may require acid digestion to break down the organic matrix before elemental analysis.

  • Quantification: The calcium content in the eluate is measured using AAS or ICP-MS/OES.

  • Calculation: The amount of measured calcium is compared to the theoretical calcium content of pure Ca2EDTA to determine the chelation efficiency and infer purity.

Trustworthiness & Causality: This method directly assesses the functional integrity of the synthesized product. Its strength lies in quantifying the amount of correctly formed, stable chelate. The choice of a cation-exchange resin is critical, as it selectively retains positively charged free metal ions while allowing the negatively charged metal-chelate complex to pass through, providing a clean separation.[14]

Advantages:

  • Directly measures the functional efficacy of the chelate.

  • Extremely sensitive for metal quantification (especially ICP-MS).

  • Can be adapted to check for the presence of other chelated metal impurities.

Limitations:

  • Indirect purity measurement; it doesn't identify organic impurities.

  • Requires expensive, specialized equipment (AAS or ICP).

  • Can be complex and requires expertise in both chromatography and atomic spectroscopy.

Data Summary: A Head-to-Head Comparison

FeatureComplexometric TitrationHPLC with DerivatizationUV-Vis SpectrophotometryIon Exchange w/ AAS or ICP
Principle Stoichiometric ReactionChromatographic SeparationLight AbsorbanceIon Separation & Elemental Analysis
Specificity Low (Measures total chelators)High (Separates impurities)Low (Measures total chelators)Moderate (Measures chelated metal)
Sensitivity Moderate (mg range)High (µg - ng range)[10][15]Low to Moderate (µg range)[3]Very High (ppb - ppt range)
Cost LowHighVery LowVery High
Throughput ModerateLow to ModerateHighLow
Primary Use Assay & Overall ContentPurity & Impurity ProfilingRapid QuantificationFunctional Chelation Efficacy
Key Limitation Non-specific, uses toxic reagentsComplex, requires derivatizationNon-specificIndirect purity measurement

Conclusion and Recommendations

requires a thoughtful approach tailored to the specific analytical question at hand. No single method is universally superior; instead, they offer complementary information.

  • For routine quality control and assay determination where the synthesis process is well-controlled and impurities are known to be minimal, Complexometric Titration offers a cost-effective and precise solution recognized by regulatory bodies.[1]

  • For rigorous purity validation, impurity profiling, and in drug development settings , HPLC with pre-column derivatization is the gold standard. Its high specificity allows for the unambiguous identification and quantification of Ca2EDTA, separating it from structurally similar impurities.[8][11]

  • For rapid, high-throughput screening or in-process checks , UV-Visible Spectrophotometry is a valuable tool, providing a quick estimate of the total chelate concentration.[3]

  • To confirm the functional integrity and chelation efficiency of the synthesized product, coupling Ion-Exchange Chromatography with AAS or ICP provides definitive data on how much calcium is effectively bound.[14]

Ultimately, a robust validation strategy may involve using a rapid method like UV-Vis for initial screening, followed by the highly specific HPLC method for final purity confirmation and impurity analysis. This tiered approach ensures both efficiency and confidence in the quality of your synthesized Ca2EDTA, underpinning the integrity of your research and the safety of your products.

References

  • Lucena, J. J., & Chaney, R. L. (2007). Comparison of Two Analytical Methods for the Evaluation of the Complexed Metal in Fertilizers and the Complexing Capacity of Complexing Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Available at: [Link]

  • ResearchGate. (n.d.). 138 Analytical Methods for Organometallic Chelation Testing. Available at: [Link]

  • Kollipro, S., et al. (2024). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. Journal of Biological Inorganic Chemistry. Available at: [Link]

  • Patel, A., & Patel, A. (2022). Review on Determination of EDTA in Various Products and Water by Different Analytical Methods. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Kuran, P., et al. (2022). Determination of ethylenediaminetetraacetic acid (EDTA) levels in surface waters by high performance liquid chromatography (HPLC). Dergipark. Available at: [Link]

  • FAO/WHO. (1986). CALCIUM DISODIUM ETHYLENEDIAMINETETRAACETATE. FAO Knowledge Repository. Available at: [Link]

  • Doneanu, A., et al. (2021). Selective Plate-Based Assay for Trace EDTA Analysis via Boron Trifluoride-methanol Derivatization UHPLC-QqQ-MS/MS Enabling Biologic and Vaccine Processes. Analytical Chemistry. Available at: [Link]

  • Pharmaguideline. (2008). Method of Analysis for Di Sodium Edetate. Available at: [Link]

  • Arjomandi, M., et al. (n.d.). A Review: Analytical methods for heavy metals determination in environment and human samples. Journal of Environmental Science and Engineering. Available at: [Link]

  • da Silva, J. K. E., et al. (2021). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Redalyc. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis route of the calcium alginate-disodium ethylenediaminetetraacetate dihydrate hybrid aerogel (Alg-EDTA). Available at: [Link]

  • ResearchGate. (2015). Synthesis and characterization of nano-crystalline calcium phosphates with EDTA-assisted hydrothermal method. Available at: [Link]

  • FAO. (n.d.). DISODIUM ETHYLENEDIAMINETETRAACETATE. Available at: [Link]

  • Google Patents. (n.d.). CN103172532A - Preparation method of ethylenediaminetetraacetic acid calcium disodium salt.
  • Ryczkowski, J. (n.d.). EDTA synthesis and selected applications. Biblioteka Nauki. Available at: [Link]

  • Pharmaffiliates. (n.d.). Disodium Edetate-impurities. Available at: [Link]

  • Reddy, K. S., et al. (2011). A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique. Journal of Chromatographic Science. Available at: [Link]

  • Kayande, D., et al. (2018). DEVELOPMENT AND VALIDATION OF A GRADIENT HPLC METHOD FOR QUANTIFICATION OF EDETATE DISODIUM IN LYOPHILIZED INJECTABLE DRUG PRODUCT. ResearchGate. Available at: [Link]

  • Jain, P. S., et al. (2012). Simple spectrophotometric method for estimation of disodium edetate in topical gel formulations. Journal of Young Pharmacists. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dicalcium ethylenediaminetetraacetate

Dicalcium Ethylenediaminetetraacetate (Dicalcium EDTA): Comprehensive Safety, PPE, and Operational Guide Introduction Dicalcium ethylenediaminetetraacetate (CAS 19709-85-4) is a critical chelating agent and stabilizer ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Dicalcium Ethylenediaminetetraacetate (Dicalcium EDTA): Comprehensive Safety, PPE, and Operational Guide

Introduction

Dicalcium ethylenediaminetetraacetate (CAS 19709-85-4) is a critical chelating agent and stabilizer utilized extensively in drug development, particularly in stabilizing sensitive pharmaceutical formulations such as indocyanine green and piperacillin/tazobactam[1][2]. While it is highly valued for its ability to sequester metal ions and prevent oxidation, its physicochemical properties demand rigorous laboratory safety protocols. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets, providing drug development professionals with the mechanistic reasoning behind Personal Protective Equipment (PPE) selection and self-validating operational workflows.

Section 1: Hazard Profiling & The Causality of Risk

Before selecting PPE, it is imperative to understand the interaction between Dicalcium EDTA and human physiology. The compound typically presents as a fine, white crystalline powder or in liquid solutions (e.g., 3% Calcium EDTA)[3][4].

  • Respiratory and Ocular Irritation: The primary vector of exposure in a laboratory setting is dust formation[5]. When inhaled, the hygroscopic nature of the salt draws moisture from the mucous membranes. Furthermore, its residual chelating activity can disrupt local calcium and magnesium homeostasis in the respiratory tract and conjunctiva, leading to acute irritation[6].

  • Dermal Exposure: While not highly toxic, prolonged skin contact with Dicalcium EDTA can cause mild contact dermatitis[6]. This is exacerbated by sweat, which solubilizes the powder and facilitates localized chelation of epidermal barrier lipids and structural ions.

Quantitative Data & Physicochemical Safety Parameters

To inform our handling strategy, we must baseline the physical parameters that dictate our safety thresholds.

ParameterValue / CharacteristicOperational Implication
CAS Number 19709-85-4Unique identifier for chemical inventory and waste segregation[3].
Molecular Formula C10H12Ca2N2O8High molecular weight (368.37 g/mol ) indicates a heavy dust profile that settles quickly but is easily aerosolized by drafts[3].
Solubility Highly soluble in waterSpills must not be indiscriminately washed down drains; aquatic toxicity requires containment[7].
Storage Temp Cool, dry, well-ventilatedMust be stored away from incompatible materials and direct sunlight to prevent degradation[4][6].

Section 2: Personal Protective Equipment (PPE) Matrix

The following PPE requirements are grounded in EU and US regulatory standards, specifically tailored to mitigate the mechanistic risks of Dicalcium EDTA[5].

Protection ZoneRequired EquipmentRegulatory StandardMechanistic Justification (Causality)
Ocular/Face Tightly fitting safety goggles with side-shields.EN 166 (EU) / NIOSH (US)Prevents aerosolized crystalline dust from settling on the conjunctiva, avoiding localized ion chelation and irritation[5].
Dermal (Hands) Chemical impermeable gloves (e.g., Nitrile, >0.11mm thickness).EN 374 / EU Dir. 89/686/EECNitrile provides an excellent barrier against aqueous solutions of EDTA, preventing sweat-mediated solubilization and subsequent dermatitis[5].
Dermal (Body) Fire/flame resistant and impervious lab coat. Closed-toe shoes.Standard GLPMinimizes surface area for dust deposition. Impervious materials prevent liquid solutions from soaking through to the skin[4][5].
Respiratory Full-face respirator with N95/P100 particulate filters (or SCBA).NIOSH (US) / EN 149Required when exposure limits are exceeded. Filters trap hygroscopic micro-particles before they can dehydrate respiratory mucous membranes[4][5].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Standard Laboratory Handling & Weighing

To ensure trustworthiness, this protocol incorporates self-validation steps to confirm containment.

  • Preparation: Verify the laboratory environment. Ensure the analytical balance is housed within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood with a minimum face velocity of 80-100 FPM.

  • PPE Donning: Equip EN 374 nitrile gloves, tightly fitting safety goggles, and an impervious lab coat[5].

    • Validation Step: Perform a visual inspection of gloves for micro-tears or degradation prior to handling.

  • Handling: Dispense the Dicalcium EDTA using anti-static spatulas to prevent powder adherence and erratic aerosolization. Avoid rapid movements that generate air currents[5].

  • Post-Handling Verification: Wipe down the weighing area with a damp, lint-free cloth.

    • Validation Step: Inspect the dark surface of the balance area with a flashlight at a low angle to ensure no reflective crystalline dust remains. Wash hands thoroughly with soap and water[4].

Protocol 2: Accidental Spill Response & Decontamination

Uncontrolled releases require immediate, systematic intervention to prevent environmental release and personnel exposure[4].

  • Evacuation & Assessment: Immediately isolate the area. Identify if the spill is a solid powder (CAS 19709-85-4) or a liquid formulation (e.g., 3% Calcium EDTA)[3][4].

  • PPE Escalation: For significant spills, upgrade respiratory protection to a full-face respirator or Self-Contained Breathing Apparatus (SCBA)[4][5].

  • Containment (Liquid): Dike the spill using soil, sand, or a non-combustible absorbent material. Do not use reactive chemical absorbents[4].

  • Containment (Solid): Avoid dry sweeping, which aerosolizes the irritant. Use a wet-sweeping technique or a HEPA-filtered vacuum[5].

  • Recovery & Decontamination: Collect the absorbed material using non-sparking tools and place it into a chemically compatible, sealable container (e.g., high-density polyethylene)[4]. Flush the residual area with copious amounts of water, as dilution reduces the concentration of the chelator[4].

  • Disposal: Label the container clearly. Dispose of waste effluents at an authorized site in accordance with local/national environmental regulations, as it poses a risk to aquatic life[6][7].

Section 4: Workflow Visualization

SpillResponse A Spill Detected (Dicalcium EDTA) B Assess State (Solid Dust vs. Liquid) A->B C Don PPE (Respirator & EN 374 Gloves) B->C D Containment (Diking or Wet Sweeping) C->D E Mechanical Recovery (Non-combustible absorbent) D->E F Decontamination & Disposal (Authorized Waste Site) E->F

Figure 1: Step-by-step logical workflow for Dicalcium EDTA spill containment and decontamination.

References

  • Title: ETHYLENEDIAMINETETRAACETIC ACID DICALCIUM SALT Properties Source: ChemicalBook URL: 3

  • Title: Dicalcium ethylenediaminetetraacetate Safety Data Sheet Source: Echemi URL: 5

  • Title: Safety Data Sheet Core 3% Calcium EDTA Source: Core Agri URL: 4

  • Title: 3% Calcium EDTA Safety Data Sheet Source: Amazon S3 / Federal Register URL: 6

  • Title: ChelStar Liquid 3% Calcium Chelate EDTA SDS Source: Chemurgic Agricultural Chemicals URL: 7

  • Title: EP4308081A2: Stable formulations of indocyanine green Source: Google Patents URL: 1

  • Title: WO2006044600A1: Compositions containing piperacillin, tazobactam... Source: Google Patents URL: 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Dicalcium ethylenediaminetetraacetate
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Dicalcium ethylenediaminetetraacetate
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